Methyl 2-amino-4-fluoro-5-methoxybenzoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-amino-4-fluoro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDCEJXRQUITDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711893 | |
| Record name | Methyl 2-amino-4-fluoro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-51-1 | |
| Record name | Benzoic acid, 2-amino-4-fluoro-5-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159768-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-fluoro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-fluoro-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-amino-4-fluoro-5-methoxybenzoate" synthesis and properties
Technical Guide: Methyl 2-amino-4-fluoro-5-methoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is a predictive overview of the synthesis and properties of this compound. As of this writing, there is a lack of specific experimental data for this particular isomer in published literature. The proposed synthetic route and predicted properties are based on established chemical principles and data from structurally related compounds.
Introduction
This compound is a substituted anthranilate derivative. Compounds of this class are valuable intermediates in medicinal chemistry and materials science due to the presence of multiple functional groups—an aromatic amine, a methyl ester, a fluoro group, and a methoxy group—which allow for diverse chemical modifications. Substituted aminobenzoates are key structural motifs in a variety of biologically active molecules. This guide outlines a plausible synthetic pathway and predicts the physicochemical properties of this compound to facilitate future research and application.
Proposed Synthesis
A reliable and common method for the synthesis of aromatic amines is the reduction of the corresponding nitro-aromatic compound. Therefore, a plausible two-step synthesis for this compound is proposed, starting from the hypothetical precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid.
The proposed synthetic workflow involves:
-
Esterification: Conversion of the carboxylic acid group of 4-fluoro-5-methoxy-2-nitrobenzoic acid to a methyl ester.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, estimated by comparison with structurally similar molecules. These values should be confirmed by experimental analysis.
| Property | Predicted Value | Notes and Analogous Compounds |
| CAS Number | Not available | - |
| Molecular Formula | C₉H₁₀FNO₃ | - |
| Molecular Weight | 199.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on similar substituted aminobenzoates. |
| Melting Point | 130-150 °C | Predicted to be in a range similar to related isomers. For example, Methyl 4-amino-2-methoxybenzoate has a melting point of 155-159 °C.[1][2] |
| Boiling Point | Not available | High boiling point expected due to polarity and molecular weight. |
| Solubility | Likely soluble in methanol, ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Typical solubility for polar organic compounds. Methyl 4-aminobenzoate is soluble in alcohol and ether, and slightly soluble in water.[3][4] |
Experimental Protocols
The following are detailed, hypothetical protocols for the proposed synthesis. Standard laboratory safety procedures should be followed.
Step 1: Esterification of 4-fluoro-5-methoxy-2-nitrobenzoic acid
This procedure is based on the Fischer esterification method, a common acid-catalyzed esterification.
Materials and Reagents:
-
4-fluoro-5-methoxy-2-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (10-15 volumes).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with continuous stirring.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Subsequently, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 4-fluoro-5-methoxy-2-nitrobenzoate.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Step 2: Reduction of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
This procedure uses catalytic hydrogenation, a widely used method for the reduction of nitro groups.
Materials and Reagents:
-
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite or another filtration aid
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask or a hydrogenation vessel, add Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (1.0 eq.) and dissolve it in methanol (15-20 volumes).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification:
-
The resulting product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activities or signaling pathway involvement of this compound. However, the substituted aminobenzoate scaffold is present in numerous pharmacologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties. Therefore, this compound represents a novel building block for the synthesis of new chemical entities for biological screening.
Caption: Potential biological relevance of the target compound based on its core scaffold.
References
Spectroscopic Profile of Methyl 2-amino-4-fluoro-5-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-4-fluoro-5-methoxybenzoate (CAS No: 159768-51-1), a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic and methodological information.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 159768-51-1
-
Molecular Formula: C₉H₁₀FNO₃
-
Molecular Weight: 199.18 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.03 | d | 12.5 | H-6 |
| 6.55 | d | 8.0 | H-3 |
| 4.99 | s | - | NH₂ |
| 3.79 | s | - | OCH₃ (ester) |
| 3.77 | s | - | OCH₃ (aromatic) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 167.3 | C=O (ester) |
| 147.8 (d, J=242.0 Hz) | C-4 |
| 142.9 | C-5 |
| 138.8 | C-2 |
| 113.8 (d, J=2.0 Hz) | C-1 |
| 111.9 (d, J=24.0 Hz) | C-6 |
| 100.2 (d, J=21.0 Hz) | C-3 |
| 56.1 | OCH₃ (aromatic) |
| 51.5 | OCH₃ (ester) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3483, 3370 | Strong | N-H stretching (amine) |
| 1685 | Strong | C=O stretching (ester) |
| 1625 | Strong | N-H bending (amine) |
| 1525 | Strong | C=C stretching (aromatic) |
| 1260 | Strong | C-O stretching (ester) |
| 1210 | Strong | C-O stretching (ether) |
| 1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 199 | 100 | [M]⁺ (Molecular Ion) |
| 168 | 85 | [M - OCH₃]⁺ |
| 140 | 60 | [M - COOCH₃]⁺ |
| 112 | 45 | [M - COOCH₃ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: The spectrum was baseline corrected and is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization Method: Electron Ionization (EI) was used at an ionization energy of 70 eV.
-
Mass Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector recorded the abundance of each ion.
-
Data Processing: The mass spectrum was plotted as relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
"Methyl 2-amino-4-fluoro-5-methoxybenzoate" CAS number and molecular weight
An In-depth Technical Guide on Methyl Aminofluoromethoxybenzoates
Introduction
Physicochemical Data of Methyl Aminofluoromethoxybenzoate Isomers
Due to the absence of specific data for Methyl 2-amino-4-fluoro-5-methoxybenzoate, the following table summarizes the CAS number and molecular weight of several known isomers. This data is crucial for researchers in identifying and characterizing these compounds.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) |
| Methyl 4-amino-5-fluoro-2-methoxybenzoate | 617246-14-7 | 199.18 |
| Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | Not Available |
| Methyl 2-amino-4-methoxybenzoate | 50413-30-4 | 181.19 |
| Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 | 211.22 |
Role in Medicinal Chemistry and Drug Discovery
Fluorinated aromatic compounds are of significant interest in modern drug discovery. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties.[1][2][3][4] For instance, the C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that site, thereby improving the metabolic stability and bioavailability of a drug.[3][5] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.[4]
The general class of aminobenzoic acid derivatives serves as a versatile scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and antimicrobial agents.[6] The combination of these features in methyl aminofluoromethoxybenzoates makes them attractive building blocks for the synthesis of novel therapeutic candidates.
Experimental Protocols: General Synthesis of Substituted Aminobenzoic Acid Esters
The synthesis of substituted aminobenzoic acid esters can be achieved through various methods. A common approach involves the esterification of the corresponding aminobenzoic acid.
General Protocol for Fischer Esterification of a Substituted p-Aminobenzoic Acid:
This protocol describes a general method for the synthesis of a methyl ester from a p-aminobenzoic acid derivative.
Materials and Reagents:
-
Substituted p-Aminobenzoic Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the substituted p-aminobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude methyl ester product, which can be further purified by recrystallization or column chromatography.
Visualizations
Synthetic Pathway for a Methyl Aminofluoromethoxybenzoate Isomer
Caption: A generalized two-step synthesis of a methyl aminofluoromethoxybenzoate isomer.
Logical Workflow for Small Molecule Drug Discovery
Caption: A simplified workflow for the discovery and development of small molecule drugs.[7][8][9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Small Molecule Drug Discovery Software [dotmatics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery and rich history of substituted aminobenzoic acids, a class of compounds that has profoundly impacted modern medicine. From the revolutionary advent of local anesthetics to the development of life-saving antimicrobial and diuretic agents, the journey of these molecules is one of scientific ingenuity and relentless innovation. This document provides a comprehensive overview of key milestones, detailed experimental protocols for their synthesis and evaluation, and an exploration of their fundamental mechanisms of action, supported by quantitative data and visual pathway diagrams.
The Genesis: From Cocaine's Perils to Procaine's Promise
The story of substituted aminobenzoic acids begins with the quest for a safer alternative to cocaine, the first effective local anesthetic. While revolutionary, cocaine's addictive properties and toxicity spurred chemists to seek a synthetic substitute. This endeavor led to the identification of the p-aminobenzoic acid (PABA) scaffold as a crucial pharmacophore.
The breakthrough came in 1905 when Alfred Einhorn synthesized procaine, the 2-(diethylamino)ethyl ester of p-aminobenzoic acid.[1] Marketed as Novocain, it became the prototype for a new class of local anesthetics, offering effective nerve blockade with a significantly improved safety profile. This discovery opened the floodgates for the development of a vast array of substituted aminobenzoic acid derivatives with tailored potencies, durations of action, and therapeutic applications.
Core Compound Profile: Procaine
Procaine remains a cornerstone in understanding the structure-activity relationships of substituted aminobenzoic acids. Its synthesis, a classic example of esterification, is a foundational experimental protocol in medicinal chemistry.
Synthesis of Procaine
Procaine can be synthesized through two primary routes. The first involves the direct reaction of benzocaine with 2-diethylaminoethanol.[1] The second, and more common industrial method, starts with the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid. This is followed by esterification with 2-diethylaminoethanol to form nitrocaine, which is then reduced to procaine.[1]
Quantitative Data Summary
The therapeutic efficacy of substituted aminobenzoic acids is intrinsically linked to their chemical structure. The following tables summarize key quantitative data, offering a comparative analysis of various derivatives.
Table 1: Local Anesthetic Activity of Selected Substituted Aminobenzoic Acid Derivatives
| Compound | Structure | Target | IC50 (µM) | Reference |
| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | Voltage-gated sodium channels | ~200-500 | [2] |
| Benzocaine | Ethyl 4-aminobenzoate | Voltage-gated sodium channels | 79.4 ± 3.9 | [3] |
| Lidocaine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | Voltage-gated sodium channels | ~100-200 | [2] |
| Tetracaine | 2-(dimethylamino)ethyl 4-(butylamino)benzoate | Voltage-gated sodium channels | ~10-20 | [4] |
Table 2: Antimicrobial Activity of Selected 4-Aminobenzoic Acid Derivatives
| Compound | Target Organism | MIC (µM) | Reference |
| 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 | [5] |
| 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 | [5] |
| Isatin-aminobenzoic acid hybrid 2a | Staphylococcus aureus | 90 | [6] |
| Isatin-aminobenzoic acid hybrid 2a | Bacillus subtilis | 90 | [6] |
Table 3: Diuretic Activity of Selected Aminobenzoic Acid Derivatives in Dogs
| Compound | Route of Administration | Effective Dose (mg/kg) | Reference |
| 4-Benzoyl-5-sulfamoyl-3-(3-thenyloxy) benzoic acid | Intravenous | 0.001 | [7] |
| Furosemide (for comparison) | Intravenous | 0.1 | [8] |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a foundational substituted aminobenzoic acid and the evaluation of its biological activity.
Synthesis of Benzocaine
Objective: To synthesize ethyl 4-aminobenzoate (benzocaine) from p-aminobenzoic acid (PABA) via Fischer esterification.[1][9][10][11]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Ice
-
Distilled water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker (200 mL)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12 mL of absolute ethanol with stirring.[11]
-
Carefully add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate may form.[11]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[11]
-
After the reflux period, allow the reaction mixture to cool to room temperature.[11]
-
Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[11]
-
Slowly neutralize the mixture by adding approximately 10 mL of 10% sodium carbonate solution while stirring until the pH is approximately 8. Effervescence will be observed.[11]
-
Collect the resulting white precipitate of benzocaine by vacuum filtration using a Büchner funnel.[9][11]
-
Wash the precipitate with three 10 mL portions of cold water.[11]
-
Dry the product in an oven or under vacuum.[9]
-
The purity of the synthesized benzocaine can be assessed by measuring its melting point (88-90 °C) and through techniques like Thin Layer Chromatography (TLC).[10]
Evaluation of Local Anesthetic Efficacy: Rat Sciatic Nerve Block Model
Objective: To assess the sensory and motor blockade duration of a substituted aminobenzoic acid derivative using a rat sciatic nerve block model.[12][13][14]
Materials:
-
Sprague-Dawley rats
-
Test compound solution (e.g., substituted aminobenzoic acid derivative)
-
Positive control (e.g., lidocaine or bupivacaine solution)[12]
-
Saline solution (0.9%) as a negative control[12]
-
Nerve stimulator
-
Insulated needle
-
Forceps
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Shave the fur over the hip and thigh of the hind limb to be injected.
-
Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity. The injection site is located just posterior to the midpoint between these two landmarks.[12]
-
Nerve Localization and Injection: Insert the insulated needle connected to a nerve stimulator set at a low current (e.g., 0.2 mA). Advance the needle until a motor response (e.g., paw twitch) is elicited, indicating proximity to the sciatic nerve.[12][13] Inject a small volume (e.g., 0.2 mL) of the test compound, positive control, or saline.[13]
-
Assessment of Motor Block: At predetermined time intervals, assess the motor function of the injected limb. This can be done using a grip strength meter or a qualitative scoring system (e.g., observing gait and posture).[13][14]
-
Assessment of Sensory Block: At the same time intervals, evaluate the sensory blockade using a thermal stimulus. Place the rat's hind paw on a hot plate set to a specific temperature (e.g., 52-55°C) and record the latency to paw withdrawal.[12][13] An increased withdrawal latency indicates a sensory block. A cut-off time should be established to prevent tissue damage.[12]
-
Data Analysis: Plot the motor and sensory block scores or latencies against time to determine the onset, duration, and intensity of the anesthetic effect for each compound.
Mechanisms of Action: Signaling Pathways and Molecular Interactions
The diverse therapeutic effects of substituted aminobenzoic acids stem from their specific interactions with molecular targets.
Local Anesthetics: Blocking the Pain Pathway
Substituted aminobenzoic acid-based local anesthetics exert their effect by blocking voltage-gated sodium channels in nerve cell membranes. This prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby inhibiting the transmission of pain signals.
Sulfonamides: A Landmark in Antimicrobial Chemotherapy
Derivatives of p-aminobenzoic acid, specifically the sulfonamides, were the first class of effective systemic antibacterial agents. Their mechanism of action is a classic example of competitive inhibition. Bacteria synthesize their own folic acid, an essential nutrient, using PABA as a precursor. Sulfonamides, being structurally similar to PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase, thus halting folic acid synthesis and preventing bacterial growth.
Experimental Workflow: From Synthesis to Efficacy Screening
The development of novel substituted aminobenzoic acid derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bath.ac.uk [bath.ac.uk]
- 10. Synthesis of benzocaine | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorinated aminobenzoates, a key structural motif in many local anesthetics and other therapeutic agents, represent a compelling class of compounds where this strategy is employed to modulate physicochemical properties and, consequently, biological activity. The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity (pKa), solubility, and metabolic stability, thereby influencing its pharmacokinetics and pharmacodynamics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated aminobenzoates, detailed experimental protocols for their determination, and a visualization of their mechanism of action.
Core Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to aminobenzoate scaffolds. These alterations are not always predictable and are highly dependent on the position and number of fluorine atoms.
Data Presentation
Table 1: pKa and Lipophilicity (LogP) of Selected Aminobenzoates
| Compound Name | Structure | pKa | LogP |
| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 8.7 (amine) | 2.14 |
| Benzocaine | ethyl 4-aminobenzoate | ~2.5 (amine) | 1.87 |
| 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)benzenamine | 3.49 | 2.09-2.16 |
| Anthranilic acid | 2-aminobenzoic acid | 4.89 (acid), 1.95 (amine) | 0.78 |
Note: Data for a comprehensive series of directly comparable fluorinated aminobenzoates is limited. The presented data illustrates the properties of the core structures.
Table 2: Melting Point and Solubility of Selected Aminobenzoates
| Compound Name | Structure | Melting Point (°C) | Solubility |
| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 61 | 9450 mg/L in water (30 °C)[3] |
| Benzocaine | ethyl 4-aminobenzoate | 88-90 | Sparingly soluble in water |
| 4-Amino-3-(trifluoromethyl)benzoic acid | 4-Amino-3-(trifluoromethyl)benzoic acid | 204-206 | Soluble in DMSO, Methanol |
| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid | 142-143 | Slightly soluble in water |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.
pKa Determination: Potentiometric Titration
Principle: This method involves the gradual titration of an acidic or basic solution of the analyte with a standardized titrant of the opposite nature. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
Apparatus: A calibrated pH meter with a suitable electrode, a burette, a stirrer, and a titration vessel.
-
Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), and a solution of the test compound at a known concentration (typically 1-10 mM).
-
Procedure:
-
Dissolve a precisely weighed amount of the fluorinated aminobenzoate in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Place the solution in the titration vessel and immerse the pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Add the titrant in small, accurately measured increments.
-
After each addition, allow the pH to stabilize and record the value.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest portion of the titration curve.
-
Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Lipophilicity (LogP) Determination: Shake-Flask Method
Principle: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP). It involves measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.
Detailed Methodology:
-
Apparatus: Separatory funnels or screw-capped tubes, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Reagents: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol), and the fluorinated aminobenzoate.
-
Procedure:
-
Prepare a stock solution of the fluorinated aminobenzoate in either n-octanol or water.
-
Add a known volume of this solution to a separatory funnel containing a known volume of the other solvent.
-
Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure thorough mixing and partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the analyte in each phase using a suitable analytical method.
-
-
Data Analysis:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Analyte]octanol / [Analyte]water.
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).
-
Solubility Determination: Shake-Flask Method
Principle: This method determines the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution by adding an excess of the solid compound to the solvent and allowing it to equilibrate.
Detailed Methodology:
-
Apparatus: Vials or flasks with screw caps, a constant temperature shaker or incubator, filtration or centrifugation equipment, and an analytical instrument for concentration measurement.
-
Reagents: The fluorinated aminobenzoate and the desired solvent (e.g., water, buffer of specific pH).
-
Procedure:
-
Add an excess amount of the solid fluorinated aminobenzoate to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method.
-
-
Data Analysis:
-
The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
-
Melting Point Determination: Capillary Method
Principle: This is a common and straightforward method to determine the melting point of a solid. A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed.
Detailed Methodology:
-
Apparatus: A melting point apparatus with a heating block, a light source, and a magnifying lens for observation. Capillary tubes (sealed at one end).
-
Procedure:
-
Ensure the sample of the fluorinated aminobenzoate is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting).
-
-
Data Analysis:
-
The melting point is reported as a range between the onset and completion of melting. For a pure compound, this range is typically narrow (1-2 °C).
-
Mandatory Visualization
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
Many fluorinated aminobenzoates, particularly those with local anesthetic properties, exert their effects by blocking voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction.
Caption: Local anesthetic inhibition of a voltage-gated sodium channel.
Experimental Workflow: pKa Determination by Potentiometric Titration
The following diagram illustrates the logical flow of determining the acid dissociation constant (pKa) using the potentiometric titration method.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The incorporation of fluorine into the aminobenzoate scaffold offers a powerful strategy for fine-tuning the physicochemical properties of these molecules. Understanding the impact of fluorination on pKa, lipophilicity, solubility, and melting point is essential for the rational design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these critical parameters. Furthermore, the visualization of the mechanism of action highlights the molecular basis of the pharmacological effects of many fluorinated aminobenzoates. Further research is warranted to build a more comprehensive and comparative dataset of the physicochemical properties of a wider range of fluorinated aminobenzoates to facilitate more precise structure-activity relationship studies.
References
The Biological Significance of Fluorinated Aromatic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic compounds has become a pivotal strategy in modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules. This technical guide provides a comprehensive overview of the biological relevance of fluorinated aromatic compounds, detailing their impact on drug-receptor interactions, metabolic pathways, and overall efficacy. The guide also presents detailed experimental protocols and quantitative data to aid researchers in the design and evaluation of novel fluorinated molecules.
The Impact of Fluorination on Physicochemical and Biological Properties
The strategic incorporation of fluorine atoms into aromatic rings can dramatically alter a molecule's properties, leading to enhanced therapeutic or agrochemical potential.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the increased resistance of molecules to metabolic degradation. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be blocked, leading to a longer biological half-life and improved bioavailability. For example, the introduction of fluorine atoms into the cholesterol absorption inhibitor ezetimibe was a key step in its development, significantly improving its metabolic stability and in vivo potency.
Modulation of Physicochemical Properties
Fluorination significantly influences the electronic properties of an aromatic ring, which in turn affects the acidity (pKa) and lipophilicity (logP) of the molecule.
-
pKa Alteration: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near a basic functional group, such as an amine, it can lower the pKa, reducing the extent of protonation at physiological pH. This can lead to improved membrane permeability and cellular uptake.
-
Lipophilicity Tuning: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is often considered a lipophilic hydrogen isostere, the introduction of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease lipophilicity depending on the overall molecular environment. This ability to fine-tune lipophilicity is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Binding Affinity and Selectivity
Fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions. These interactions can lead to a significant increase in binding affinity and selectivity for the target protein. For instance, the fluorine atom in the fluoroquinolone class of antibiotics enhances their binding to DNA gyrase, contributing to their potent antibacterial activity.
Quantitative Data on Fluorinated Aromatic Compounds
The following tables summarize the impact of fluorination on key physicochemical and biological parameters for a selection of aromatic compounds.
Table 1: Comparison of pKa and logP Values for Fluorinated and Non-Fluorinated Aromatic Compounds
| Compound | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa | Non-Fluorinated logP | Fluorinated logP | Reference |
| Aniline | 4.63 | 4-Fluoroaniline | 4.66 | 0.90 | 1.15 | [1][2] |
| Pyridine | 5.25 | 2-Fluoropyridine | -0.44 | 0.65 | 0.29 | [3] |
| Imidazole | 7.14 | 4-Fluoroimidazole | 4.60 | -0.08 | -0.13 | [4] |
| Benzylamine | 9.33 | 4-Fluorobenzylamine | 9.09 | 1.09 | 1.24 | [3] |
Table 2: Comparison of Biological Activity (IC50/Ki) for Fluorinated and Non-Fluorinated Enzyme Inhibitors
| Target Enzyme | Non-Fluorinated Inhibitor | Non-Fluorinated IC50/Ki | Fluorinated Inhibitor | Fluorinated IC50/Ki | Fold Change | Reference |
| PDE9 | Compound 9a | 12 nM (IC50) | Compound 8a (fluorinated analog) | 38 nM (IC50) | 0.32x | |
| PI3Kδ | CPL302415 | 29 nM (IC50) | Fluorinated Analog 6 | 11 nM (IC50) | 2.6x | [5][6] |
| Androgen Receptor | Testosterone | 29 nM (Ki) | RAD140 (SARM) | 7 nM (Ki) | 4.1x | [7] |
| Carbonic Anhydrase IX | Compound 34 | 25.3 nM (Ki) | Compound 35 (fluorinated analog) | 5.1 nM (Ki) | 5.0x |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of fluorinated aromatic compounds.
Synthesis of Fluorinated Aromatic Compounds
This protocol describes a multi-step synthesis of 4-fluoroisoquinoline, a valuable building block in medicinal chemistry.
Materials:
-
Isoquinoline hydrobromide salt
-
Bromine
-
Ammonia
-
Fluoroboric acid
-
Sodium nitrite
-
Various organic solvents (e.g., hexane, dichloromethane) and reagents for workup.
Procedure:
-
Bromination: The bromination of isoquinoline hydrobromide salt is performed to yield 4-bromoisoquinoline. This reaction is typically carried out at elevated temperatures.
-
Ammonolysis: The resulting 4-bromoisoquinoline undergoes ammonolysis to produce 4-aminoisoquinoline.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): 4-aminoisoquinoline is treated with fluoroboric acid and sodium nitrite to form the diazonium fluoroborate salt.
-
Decomposition: The diazonium salt is then decomposed, typically by heating, to yield crude 4-fluoroisoquinoline.
-
Purification: The crude product is purified by distillation or chromatography to obtain pure 4-fluoroisoquinoline.
Note: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
This protocol outlines the synthesis of 2-substituted fluorinated benzimidazoles via microwave-assisted condensation.
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
4-Fluoroaniline
-
Various substituted aldehydes
-
Reagents for esterification, reduction, and cyclization (e.g., methanol, SnCl2, microwave reactor).
Procedure:
-
Esterification: 4-Fluoro-3-nitrobenzoic acid is esterified, for example, using methanol in the presence of an acid catalyst.
-
Nucleophilic Aromatic Substitution: The resulting ester is reacted with 4-fluoroaniline to substitute the fluorine at position 4.
-
Reduction: The nitro group is reduced to an amine, for instance, using tin(II) chloride.
-
Microwave-Assisted Cyclization: The resulting diamine is condensed with a variety of substituted aldehydes in a microwave reactor at elevated temperature (e.g., 110 °C) for a short duration (3-8 minutes) to yield the corresponding 2-substituted fluorinated benzimidazoles.
-
Purification: The products are purified by recrystallization or column chromatography.
Biological Evaluation
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Pooled human or animal liver microsomes
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and microsomes in phosphate buffer.
-
Incubation: Pre-warm the microsomal solution at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the compound to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).
This protocol evaluates the efficacy of a potential fungicide against the plant pathogen Fusarium graminearum.
Materials:
-
Fusarium graminearum culture
-
Potato Dextrose Agar (PDA)
-
Test compound (potential fungicide)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium and amend it with the test compound at various concentrations. A control plate with no test compound should also be prepared.
-
Inoculation: Place a mycelial plug from a fresh F. graminearum culture onto the center of each PDA plate.
-
Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 25 °C).
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound compared to the control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth).
Visualizing Biological Processes and Workflows
Graphviz diagrams are used to illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated aromatic compounds.
PI3K/Akt Signaling Pathway Inhibition
Fluorinated aromatic compounds are being investigated as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated aromatic compound.
Experimental Workflow for 19F NMR Fragment-Based Screening
¹⁹F NMR is a powerful technique for identifying and characterizing the binding of small, fluorinated fragments to a protein target.
Caption: Workflow for fragment-based screening using ¹⁹F NMR spectroscopy.
Conclusion
The incorporation of fluorine into aromatic compounds is a well-established and powerful strategy in the design of novel pharmaceuticals and agrochemicals. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and biological properties, leading to compounds with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working in this exciting and impactful field. As our understanding of the subtle effects of fluorination continues to grow, so too will the opportunities for the rational design of the next generation of therapeutics and crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 2-amino-4-fluoro-5-methoxybenzoate and its Analogs in Modern Drug Discovery: A Technical Guide
Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Substituted aminobenzoic acids, and their ester derivatives, are privileged synthons in pharmaceutical research, serving as versatile starting materials for a wide array of therapeutic agents. This technical guide delves into the significance of Methyl 2-amino-4-fluoro-5-methoxybenzoate and its closely related isomers as pivotal starting materials in drug discovery. While specific data for this compound is not extensively available in public domains, this guide will provide a comprehensive overview of the synthesis, applications, and biological significance of analogous fluorinated aminobenzoic acid esters, equipping researchers and drug development professionals with the necessary insights for leveraging this important chemical class.
Physicochemical Properties and Strategic Advantages of Fluorination
The introduction of a fluorine atom into an aminobenzoate scaffold imparts several advantageous properties that are highly sought after in drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Key Physicochemical Data of Related Isomers:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Methyl 4-amino-5-fluoro-2-methoxybenzoate | 617246-14-7 | C₉H₁₀FNO₃ | 199.18 | [1] |
| Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | C₉H₁₀FNO₃ | 199.18 | [2] |
| Methyl 5-amino-2-fluoro-4-methylbenzoate | 1504965-88-1 | C₉H₁₀FNO₂ | 183.18 |
Synthetic Strategies for Fluorinated Aminobenzoic Acid Esters
The synthesis of fluorinated aminobenzoic acid esters typically involves multi-step sequences that often begin with commercially available substituted nitrobenzoic acids or anilines. Common synthetic transformations include nitration, reduction, halogenation, and esterification.
Generalized Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of methyl aminofluoromethoxybenzoate derivatives.
Detailed Experimental Protocol: Synthesis of a Related Isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate
A representative protocol for the synthesis of a halogenated aminobenzoate ester is the preparation of methyl 4-amino-5-chloro-2-methoxybenzoate, which can be adapted for the synthesis of fluorinated analogs.
-
Methylation: p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of potassium hydroxide in an acetone solution to yield 4-amino-2-methoxybenzoic acid methyl ester.
-
Chlorination: The resulting 4-amino-2-methoxy-methyl benzoate is then reacted with N-chlorosuccinimide (NCS) in a DMF solution at 65-75°C.
-
Work-up: The reaction mixture is poured into ice water to precipitate the solid product, which is then filtered and dried to yield methyl 4-amino-5-chloro-2-methoxybenzoate with a reported yield of 87.5-88.3%[3].
Applications in Drug Discovery: Building Blocks for Bioactive Molecules
Fluorinated aminobenzoic acid esters are key intermediates in the synthesis of a variety of biologically active heterocyclic compounds, most notably quinazolines and quinazolinones. These scaffolds are present in numerous approved drugs and clinical candidates.
Role in the Synthesis of Kinase Inhibitors:
One of the most significant applications of substituted anilines, including fluorinated aminobenzoates, is in the synthesis of kinase inhibitors for oncology. For instance, the quinazoline core of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, is constructed from precursors derived from substituted anthranilic acids. While a direct synthesis from this compound is not documented, analogous structures are employed in similar synthetic routes.
Caption: A representative synthetic pathway from a methyl aminofluoromethoxybenzoate derivative to a kinase inhibitor.
Biological Activity of Downstream Compounds
The incorporation of the fluorinated aminobenzoate moiety can lead to compounds with a wide range of biological activities. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability.
Potential Therapeutic Areas:
-
Oncology: As precursors to kinase inhibitors targeting EGFR, VEGFR, and other key signaling proteins in cancer.
-
Anti-inflammatory: Derivatives of fluorinated benzoic acids have been explored as inhibitors of enzymes such as cyclooxygenase (COX).
-
Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity can aid in the development of drugs that can cross the blood-brain barrier.
Quantitative Data on Related Biologically Active Molecules:
| Compound Class | Target | IC50 / Activity | Reference |
| Quinazoline-based EGFR inhibitors | EGFR | Varies (nM range) | [4] |
| Quinazolin-4(3H)-one derivatives | Aldose Reductase | Varies (µM range) |
Conclusion
This compound and its isomers represent a valuable class of starting materials for drug discovery. Their utility stems from the strategic placement of amino, fluoro, and methoxy substituents on a versatile benzoic acid scaffold. While the specific subject of this guide appears to be a novel or less-studied compound, the principles and applications outlined, based on its close analogs, provide a strong foundation for its potential use in the synthesis of next-generation therapeutics. The strategic incorporation of fluorine continues to be a powerful approach in medicinal chemistry, and the exploration of novel fluorinated building blocks like this compound is crucial for the continued advancement of drug discovery.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-amino-4-fluoro-5-methoxybenzoate: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-fluoro-5-methoxybenzoate, with the CAS number 180383-93-7, is a substituted anthranilate derivative. Its molecular structure, featuring an amino group, a methyl ester, a fluorine atom, and a methoxy group on the benzene ring, makes it a potentially valuable intermediate in the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups provides multiple reactive sites for the construction of various scaffolds, particularly in the field of medicinal chemistry.
This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor to quinazoline derivatives, a class of compounds with significant therapeutic applications, including as kinase inhibitors in oncology. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide leverages data from closely related analogs and established synthetic methodologies to provide a predictive and practical resource.
Physicochemical Properties
The anticipated physicochemical properties of this compound are summarized below. For comparative purposes, data for the structurally similar and well-documented compound, Methyl 2-amino-4,5-dimethoxybenzoate, is also included.
| Property | This compound (Predicted/Calculated) | Methyl 2-amino-4,5-dimethoxybenzoate (Experimental) |
| CAS Number | 180383-93-7 | 26759-46-6 |
| Molecular Formula | C₉H₁₀FNO₃ | C₁₀H₁₃NO₄ |
| Molecular Weight | 199.18 g/mol | 211.21 g/mol |
| Appearance | White to off-white solid (predicted) | White to light yellow crystalline powder |
| Melting Point | Not available | 128-131 °C |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, DMF) (predicted) | Soluble in methanol |
Proposed Synthesis
A plausible synthetic route to this compound would likely involve the nitration of a substituted benzoic acid, followed by esterification and subsequent reduction of the nitro group to an amine. The following workflow illustrates a potential synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Application as a Precursor for Quinazoline Derivatives
Substituted anthranilates are key starting materials for the synthesis of quinazolines and quinazolinones, which are core structures in many pharmaceutical agents. For instance, several epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, feature a quinazoline scaffold. The amino and ester functionalities of this compound allow for cyclization reactions with various reagents to form the quinazoline ring system.
General Experimental Protocol for Quinazoline Synthesis
The following is a general procedure for the synthesis of a quinazolinone derivative from a methyl anthranilate intermediate, based on established methods like the Niementowski reaction.
Reaction: this compound with Formamide to yield 7-Fluoro-6-methoxyquinazolin-4(3H)-one.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, can act as both reactant and solvent)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Filtration apparatus
Procedure:
-
A mixture of this compound and formamide is placed in a round-bottom flask.
-
The mixture is heated to a temperature typically ranging from 130-180°C.
-
The reaction is stirred at this temperature for several hours (e.g., 4-8 hours), and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water to precipitate the product.
-
The resulting solid is collected by vacuum filtration.
-
The crude product is washed with cold water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Representative Data (based on analogous reactions):
| Parameter | Expected Value |
| Reaction Time | 4 - 8 hours |
| Reaction Temperature | 130 - 180 °C |
| Yield | 70 - 90% (crude) |
| Purity (after purification) | >95% |
Workflow for Quinazoline Synthesis
Caption: General experimental workflow for the synthesis of a quinazolinone derivative.
Signaling Pathway Context: EGFR Inhibition
Quinazoline derivatives synthesized from intermediates like this compound are often designed as kinase inhibitors. The diagram below illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR) and the point of inhibition by a quinazoline-based inhibitor.
Caption: Simplified EGFR signaling pathway and inhibition by a quinazoline derivative.
Conclusion
This compound presents itself as a promising, yet underexplored, chemical intermediate. Its structural features suggest a high potential for application in the synthesis of complex, biologically active molecules, particularly within the class of quinazoline-based pharmaceuticals. While specific experimental data remains scarce, the principles of organic synthesis and the known reactivity of analogous compounds provide a solid foundation for its utilization in research and development. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in the discovery of novel therapeutics. Researchers and drug development professionals are encouraged to consider this intermediate in their synthetic strategies for accessing novel chemical matter.
Methodological & Application
Application Notes and Protocols for Methyl 2-amino-4-fluoro-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for Methyl 2-amino-4-fluoro-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The protocols herein are based on established chemical transformations for analogous compounds and are intended to provide a robust framework for its preparation and use.
Introduction
This compound is a substituted anthranilate derivative of significant interest in medicinal chemistry. The presence of a fluorine atom, a methoxy group, and an amino group on the benzene ring makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy and amino groups provide key points for molecular elaboration.[1][2][3][4][5] This compound serves as a valuable building block for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its nitro precursor are presented below.
| Property | Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (Precursor) | This compound (Product) |
| Molecular Formula | C₉H₈FNO₅ | C₉H₁₀FNO₃ |
| Molecular Weight | 229.16 g/mol | 199.18 g/mol |
| Appearance | Pale yellow solid (predicted) | Off-white to light brown solid (predicted) |
| Solubility | Soluble in methanol, ethyl acetate; insoluble in water (predicted) | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water (predicted) |
Experimental Protocols
The synthesis of this compound is proposed as a two-step process, commencing with the nitration of a suitable precursor followed by the reduction of the nitro group.
Step 1: Synthesis of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
This protocol describes the nitration of Methyl 4-fluoro-5-methoxybenzoate.
Materials:
-
Methyl 4-fluoro-5-methoxybenzoate
-
Fuming nitric acid
-
Sulfuric acid
-
Crushed ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add Methyl 4-fluoro-5-methoxybenzoate to the cooled sulfuric acid with stirring, maintaining the temperature below 5°C.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the benzoate ester over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Methyl 4-fluoro-5-methoxy-2-nitrobenzoate as a pale yellow solid.
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group to an amine via catalytic hydrogenation.[7][8]
Materials:
-
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve Methyl 4-fluoro-5-methoxy-2-nitrobenzoate in methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or add the hydrogen transfer reagent.
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Data
The following table summarizes the expected characterization data for the final product.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons, amino protons, and methyl ester protons. Chemical shifts will be influenced by the electronic effects of the substituents. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the aromatic carbons, methoxy carbon, and ester carbonyl carbon. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 200.07. |
| Purity (HPLC) | >95% |
| Yield | 80-95% (for the reduction step) |
Applications in Drug Discovery
Substituted aminobenzoates are crucial building blocks in the pharmaceutical industry.[7] The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted therapeutics. The fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles, while the amino and methoxy groups offer sites for further chemical modification to optimize potency and selectivity for a given biological target.[2][3][6] This intermediate is particularly relevant for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other enzyme inhibitors.
Visualizations
Caption: A diagram illustrating the two-step synthesis of this compound.
Caption: A flowchart depicting the role of this compound in a typical drug discovery pipeline for kinase inhibitors.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. almacgroup.com [almacgroup.com]
Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-amino-4-fluoro-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of quinazolinone derivatives, a critical scaffold in medicinal chemistry, starting from Methyl 2-amino-4-fluoro-5-methoxybenzoate. Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antifungal properties[1][2]. The methodologies outlined are based on established synthetic strategies for analogous compounds and are adapted for the specified starting material.
Introduction to Quinazolinone Synthesis
The synthesis of the 4(3H)-quinazolinone core is a cornerstone of many drug discovery programs. A prevalent and effective method involves the initial acylation of an anthranilic acid or its ester derivative to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone[1]. This two-step approach offers great versatility in introducing a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR). Alternative methods include the reaction of anthranilic acid with formamide or urea, often under microwave irradiation to accelerate the reaction[3][4][5].
This application note will focus on a robust two-step synthesis proceeding through a benzoxazinone intermediate, providing a clear and reproducible protocol for researchers.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Substituted-7-fluoro-6-methoxy-4(3H)-quinazolinones
This protocol details the synthesis of a quinazolinone derivative from this compound via a benzoxazinone intermediate.
Part A: Synthesis of the Benzoxazinone Intermediate
Objective: To synthesize the 2-substituted-7-fluoro-6-methoxy-1,3-benzoxazin-4-one intermediate from this compound.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acyl Chloride (e.g., Chloroacetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the reaction mixture, followed by the dropwise addition of the desired acyl chloride (e.g., chloroacetyl chloride, 1.1 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazinone intermediate.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography.
Part B: Synthesis of the Final Quinazolinone Product
Objective: To synthesize the 2,3-disubstituted-7-fluoro-6-methoxy-4(3H)-quinazolinone from the benzoxazinone intermediate.
Materials:
-
Benzoxazinone intermediate from Part A
-
Primary Amine (e.g., Aniline)
-
Glacial Acetic Acid
-
Reflux Condenser
-
Heating Mantle
Procedure:
-
To a solution of the crude benzoxazinone intermediate (1.0 eq) in glacial acetic acid, add the desired primary amine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Data Presentation
The following tables summarize representative quantitative data for analogous quinazolinone syntheses, which can be used as a benchmark for the synthesis from this compound.
Table 1: Representative Yields for Quinazolinone Synthesis
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| Anthranilic Acid & Chloroacetyl Chloride, then Hydrazine Hydrate | Reflux in Ethanol | 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | 37% | [1] |
| Anthranilic Acid & Formamide | Conventional Heating (130-135 °C, 2h) | Quinazolin-4-one | 72-96% | [3][5] |
| Anthranilic Acid & Formamide | Microwave Irradiation | Quinazolin-4-one | 87% | [5] |
| 2-(2-chlorophenyl)-4H-benzo[d][3][6]oxazin-4-one & Hydrazine Hydrate | Microwave Irradiation (800W, 5 min) | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 87% | |
| 2-(2-chlorophenyl)-4H-benzo[d][6]oxazin-4-one & Hydrazine Hydrate | Conventional Reflux (10h) | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 79% |
Table 2: Characterization Data for a Representative Quinazolinone
The following is an example of characterization data for a synthesized quinazolinone derivative, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.
| Analysis | Results |
| Melting Point | 154-155 °C |
| IR (KBr, cm⁻¹) | 3461, 1672, 1614, 1471, 1338, 772 |
| ¹H-NMR (DMSO-d₆, δ, ppm) | 8.20 (1H, dd), 7.84 (1H, dt), 7.69 (1H, d), 7.59-7.42 (5H, m), 5.51 (2H, s) |
| ¹³C-NMR (DMSO-d₆, δ, ppm) | 161.5, 154.9, 147.2, 135.4, 135.0, 132.0, 131.1, 130.6, 129.3, 128.0, 127.8, 127.4, 126.6, 121.1 |
Visualizations
Diagram 1: General Reaction Scheme for Quinazolinone Synthesis
Caption: Two-step synthesis of quinazolinones.
Diagram 2: Experimental Workflow for Quinazolinone Synthesis
Caption: Detailed experimental workflow.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. generis-publishing.com [generis-publishing.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of Methyl 2-amino-4-fluoro-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of Methyl 2-amino-4-fluoro-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the reaction principles, experimental procedures, and expected outcomes for the acylation of this substrate using common acylating agents.
Introduction
N-acylation of aromatic amines is a fundamental transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The introduction of an acyl group can significantly alter the physicochemical and pharmacological properties of a molecule, such as its solubility, stability, and biological activity. This compound is a substituted aniline derivative, and the acylation of its primary amino group provides access to a wide range of amide-containing molecules with potential therapeutic applications.
The protocols described herein focus on two common and efficient acylation methods: the use of an acyl chloride and a carboxylic anhydride. These methods are widely applicable and can be adapted for various acyl groups.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of this compound with representative acylating agents. These values are based on general laboratory practices for similar reactions and may require optimization for specific substrates and scales.
| Acylating Agent | Base | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |
| Acetic Anhydride | Triethylamine (TEA) | Tetrahydrofuran (THF) | rt | 4 - 6 | 80 - 90 |
| Benzoyl Chloride | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 3 - 5 | 88 - 96 |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the acylation of this compound using acetyl chloride in the presence of pyridine as a base.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
To this mixture, add acetyl chloride (1.1 eq) dropwise via a syringe, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-acetylated product.
Protocol 2: N-Acetylation using Acetic Anhydride
This protocol details the acylation using acetic anhydride with triethylamine as the base.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) to the solution at room temperature.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess acetic anhydride.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution followed by brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by appropriate methods such as recrystallization or column chromatography.
Visualization
The following diagram illustrates the general experimental workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation of this compound.
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-amino-4-fluoro-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-amino-4-fluoro-5-methoxybenzoate . This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. Due to the limited availability of specific published examples for this exact substrate, the following protocols are based on established methodologies for structurally similar substituted anilines and aryl halides. Optimization of the described conditions is likely necessary to achieve optimal results for specific reaction partners.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. Its broad substrate scope, tolerance of numerous functional groups, and generally mild reaction conditions make it an invaluable tool in the synthesis of pharmaceuticals and functional materials. The coupling of this compound with various organoboron reagents provides access to a diverse range of substituted biaryl compounds, which are key scaffolds in many biologically active molecules. The electronic and steric properties of this substrate, featuring an amino group, a fluorine atom, and a methoxy group, may influence its reactivity, necessitating careful selection of the catalyst, ligand, base, and solvent system.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (or triflate) with an organoboron compound in the presence of a base. For this compound, the reaction would typically involve the coupling at a position bearing a suitable leaving group (e.g., Br, I, OTf), which is not explicitly present on the named compound. Assuming a derivative, such as a bromo-substituted version, the general scheme is as follows:
Caption: General Suzuki-Miyaura Coupling Scheme.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Application Notes and Protocols: Methyl 2-amino-4-fluoro-5-methoxybenzoate in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-fluoro-5-methoxybenzoate is a substituted anthranilate ester, a class of compounds widely recognized as versatile building blocks in the synthesis of various heterocyclic systems. The strategic placement of the amino, fluoro, and methoxy groups on the benzene ring, along with the reactive methyl ester, offers multiple avenues for constructing complex molecular architectures. This document provides a detailed overview of the potential applications of this compound in heterocyclic chemistry, including theoretical protocols for the synthesis of key heterocyclic scaffolds and an analogous, documented experimental procedure.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₀FNO₃ |
| Molecular Weight | 199.18 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF |
| CAS Number | Not readily available for this specific isomer |
Reactivity and Synthetic Potential
The reactivity of this compound is dictated by its key functional groups:
-
Amino Group (-NH₂): A primary nucleophile that can readily react with electrophiles. It is the key functional group for the initial step in the formation of many heterocyclic rings, such as quinazolines and benzodiazepines.
-
Methyl Ester (-COOCH₃): Can undergo hydrolysis, amidation, or serve as an electrophilic site for cyclization reactions.
-
Fluoro Group (-F): An electron-withdrawing group that can influence the reactivity of the aromatic ring and the pKa of the amino group. It can also serve as a site for nucleophilic aromatic substitution under certain conditions.
-
Methoxy Group (-OCH₃): An electron-donating group that can influence the electron density of the aromatic ring.
This combination of functional groups makes this compound a promising, albeit not widely documented, precursor for the synthesis of various fused heterocyclic systems.
Theoretical Application: Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. A common method for their synthesis is the reaction of an anthranilate with a source of carbon and nitrogen, such as formamide (Niementowski reaction) or a two-step process involving acylation followed by cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthesis of a quinazolinone derivative.
Experimental Protocol (Theoretical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and formamide (5-10 equivalents).
-
Heating: Heat the reaction mixture to 150-180 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 7-fluoro-6-methoxyquinazolin-4(3H)-one.
Theoretical Application: Synthesis of Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs. A common synthetic route involves the reaction of a 2-aminobenzophenone derivative with an amino acid ester. While the starting material is not a benzophenone, a multi-step synthesis could be envisioned. A more direct, though still theoretical, approach could involve acylation with a haloacetyl chloride followed by cyclization with ammonia.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of a benzodiazepine derivative.
Experimental Protocol (Theoretical)
Step 1: Synthesis of Methyl 2-(2-chloroacetamido)-4-fluoro-5-methoxybenzoate
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: Cool the solution to 0 °C and add pyridine (1.2 equivalents). Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of 7-Fluoro-8-methoxy-1H-benzo[e][1][2]diazepin-5(4H)-one
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in a saturated solution of ammonia in methanol.
-
Reaction: Stir the mixture at room temperature in a sealed vessel for 24-48 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the target benzodiazepine.
Analogous Application: Synthesis of a Quinazoline Derivative for Gefitinib
While no direct experimental data for the title compound is available, the synthesis of the anticancer drug Gefitinib utilizes a structurally similar building block, Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate . The following protocol is adapted from the literature and provides a practical example of how a substituted anthranilate can be used to construct a quinazoline ring.[3]
Reaction Scheme
Caption: Synthesis of a quinazoline intermediate for Gefitinib.[3]
Experimental Protocol
-
Reaction Setup: A solution of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (98.2 g, 0.36 mol) and formamidine acetate (52.6 g, 0.51 mol) in ethanol (800 mL) is prepared in a suitable reaction vessel.[3]
-
Reaction: The mixture is heated at reflux for 6 hours with overhead stirring.[3]
-
Isolation: The mixture is allowed to stand in a refrigerator overnight.[3]
-
Purification: The precipitate is collected by filtration, washed with ethanol, and air-dried to give the product as a white powder.[3]
Quantitative Data for Analogous Reaction
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 273.71 | 98.2 | 0.36 |
| Formamidine acetate | 104.11 | 52.6 | 0.51 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Purity (HPLC) |
| 7-(3-Chloropropoxy)-6-methoxyquinazolin-4(3H)-one | 268.70 | 88.7 | 92 | 99.3% |
Data adapted from a published synthesis of Gefitinib.[3]
This compound possesses the necessary functional groups to be a valuable building block in heterocyclic synthesis. While specific literature examples of its application are scarce, its structural similarity to other widely used anthranilates suggests its potential in constructing quinazolines, benzodiazepines, and other important heterocyclic scaffolds. The provided theoretical protocols, based on established synthetic methodologies, and the analogous experimental data offer a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into its reactivity could unveil novel and efficient pathways to biologically active molecules.
References
- 1. Methyl 4-amino-5-fluoro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
Step-by-step synthesis of gefitinib analogs using "Methyl 2-amino-4-fluoro-5-methoxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of gefitinib analogs, potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), commencing from the readily available starting material, "Methyl 2-amino-4-fluoro-5-methoxybenzoate." Detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the targeted biological pathway are presented to facilitate research and development in medicinal chemistry and oncology.
Introduction
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key regulator of cell proliferation and survival.[1][2][3] Overexpression or mutation of EGFR is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[4][5][6] The development of gefitinib analogs allows for the exploration of structure-activity relationships, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
The synthetic strategy outlined herein provides a versatile and efficient route to a variety of gefitinib analogs by modifying the aniline component in the final synthetic step.
Synthetic Pathway Overview
The synthesis of gefitinib analogs from this compound is a multi-step process that involves the construction of the core quinazoline scaffold followed by the introduction of a substituted aniline side chain. The key steps are:
-
Formylation of the starting aminobenzoate.
-
Cyclization to form the 6-fluoro-7-methoxyquinazolin-4(3H)-one intermediate.
-
Chlorination of the quinazolinone to activate the C4 position.
-
Nucleophilic Aromatic Substitution with a variety of substituted anilines to yield the final gefitinib analogs.
Experimental Protocols
Step 1: Synthesis of Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2)
Protocol:
-
To a stirred solution of this compound (1) (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.5 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 vol).
-
Stir the mixture for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2).
Step 2: Synthesis of 6-Fluoro-7-methoxyquinazolin-4(3H)-one (3)
Protocol:
-
A mixture of Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2) (1.0 eq) and formamide (10 vol) is heated to 150-160 °C.
-
Ammonia gas is bubbled through the reaction mixture for 4-5 hours while maintaining the temperature.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 vol) and stir for 1 hour.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield 6-Fluoro-7-methoxyquinazolin-4(3H)-one (3).
Step 3: Synthesis of 4-Chloro-6-fluoro-7-methoxyquinazoline (4)
Protocol:
-
To a suspension of 6-Fluoro-7-methoxyquinazolin-4(3H)-one (3) (1.0 eq) in toluene (10 vol), add thionyl chloride (5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the excess thionyl chloride and toluene under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) to give pure 4-Chloro-6-fluoro-7-methoxyquinazoline (4).
Step 4: Synthesis of Gefitinib Analogs (5a-c)
General Protocol:
-
To a solution of 4-Chloro-6-fluoro-7-methoxyquinazoline (4) (1.0 eq) in isopropanol (15 vol), add the desired substituted aniline (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, add water to induce precipitation.
-
Filter the solid, wash with cold isopropanol and then with water.
-
Dry the solid under vacuum to obtain the desired gefitinib analog (5a-c).
Examples of Substituted Anilines for Analog Synthesis:
-
5a (Gefitinib): 3-Chloro-4-fluoroaniline
-
5b: 3-Ethynyl-4-fluoroaniline
-
5c: 3-Bromo-4-fluoroaniline
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | This compound (1) | Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2) | Formic acid, Acetic anhydride, 0 °C to RT, 4-6 h | 90-95 | >98 |
| 2 | Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2) | 6-Fluoro-7-methoxyquinazolin-4(3H)-one (3) | Formamide, NH₃, 150-160 °C, 4-5 h | 85-90 | >97 |
| 3 | 6-Fluoro-7-methoxyquinazolin-4(3H)-one (3) | 4-Chloro-6-fluoro-7-methoxyquinazoline (4) | SOCl₂, DMF (cat.), Toluene, Reflux, 3-4 h | 80-88 | >98 |
| 4a | 4-Chloro-6-fluoro-7-methoxyquinazoline (4) | Gefitinib (5a) | 3-Chloro-4-fluoroaniline, Isopropanol, Reflux, 4-6 h | 85-92 | >99 |
| 4b | 4-Chloro-6-fluoro-7-methoxyquinazoline (4) | Analog 5b | 3-Ethynyl-4-fluoroaniline, Isopropanol, Reflux, 4-6 h | 82-88 | >99 |
| 4c | 4-Chloro-6-fluoro-7-methoxyquinazoline (4) | Analog 5c | 3-Bromo-4-fluoroaniline, Isopropanol, Reflux, 4-6 h | 88-94 | >99 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to gefitinib analogs.
EGFR Signaling Pathway and Mechanism of Action of Gefitinib
Caption: Gefitinib inhibits EGFR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 2-amino-4-fluoro-5-methoxybenzoate in Multi-Component Reactions: A Detailed Guide
Disclaimer: Extensive literature searches did not yield specific examples of "Methyl 2-amino-4-fluoro-5-methoxybenzoate" being used in multi-component reactions. The following application notes and protocols are based on established methodologies for structurally similar anilines, particularly in the Ugi four-component reaction (Ugi-4CR), to provide a representative and scientifically sound guide for researchers.
Introduction
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic step. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and development. "this compound" is a promising, yet underexplored, building block for MCRs. Its unique substitution pattern, featuring an amine for nucleophilic attack, a fluorine atom, and a methoxy group which are electron-donating, and a methyl ester, suggests its potential to yield novel, highly functionalized heterocyclic compounds with interesting pharmacological properties.
This document provides a detailed overview of the potential application of "this compound" in the Ugi four-component reaction, a cornerstone of MCR chemistry. The provided protocols are designed to serve as a starting point for researchers interested in exploring the utility of this compound in diversity-oriented synthesis.
Application Note: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is a one-pot reaction between an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. The reaction is renowned for its broad substrate scope and operational simplicity.
Role of this compound:
In the context of the Ugi-4CR, "this compound" serves as the amine component. The primary amino group initiates the reaction by condensing with the carbonyl compound to form a Schiff base. The electronic properties of the aniline, influenced by the fluorine and methoxy substituents, can affect the rate and efficiency of this initial step and the subsequent steps of the reaction. The presence of these functional groups in the final product provides handles for further chemical modifications, making it a valuable building block for creating diverse molecular scaffolds.
Potential Advantages:
-
Structural Diversity: The combination of "this compound" with various aldehydes, carboxylic acids, and isocyanides can lead to a vast library of novel compounds.
-
Pharmacological Relevance: The fluoro and methoxy groups are common in many bioactive molecules and can influence properties such as metabolic stability and receptor binding affinity.
-
Synthetic Efficiency: The one-pot nature of the Ugi reaction allows for the rapid assembly of complex molecules, accelerating the drug discovery process.
Experimental Protocols
The following are representative protocols for the Ugi-4CR using "this compound" as the amine component. These protocols are based on established methods for similar anilines.[1][2]
Protocol 1: Room Temperature Ugi Reaction
This protocol is suitable for standard laboratory settings without the need for specialized equipment.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic acid (e.g., Acetic acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add the aldehyde (1.0 mmol, 1.0 eq) and the carboxylic acid (1.0 mmol, 1.0 eq).
-
Add methanol (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.
Protocol 2: Microwave-Assisted Ugi Reaction
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[1][2]
Materials:
-
This compound
-
Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Carboxylic acid (e.g., Propionic acid)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol, 1.0 eq), the aldehyde (1.0 mmol, 1.0 eq), the carboxylic acid (1.0 mmol, 1.0 eq), and the isocyanide (1.0 mmol, 1.0 eq).
-
Add methanol (5 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 80 °C) for 15-30 minutes.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Data Presentation
The following table summarizes hypothetical quantitative data for the Ugi reaction with "this compound" under different conditions, based on typical outcomes for similar reactions.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Condition | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Room Temp. | 48 | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | Room Temp. | 48 | 72 |
| 3 | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Room Temp. | 48 | 80 |
| 4 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Microwave (80°C) | 0.5 | 85 |
| 5 | 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Microwave (80°C) | 0.5 | 88 |
Visualizations
Ugi Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.
Caption: General mechanism of the Ugi four-component reaction.
Experimental Workflow
The diagram below outlines the key steps in performing and analyzing the Ugi reaction in a laboratory setting.
Caption: A typical experimental workflow for the Ugi multi-component reaction.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of fluorinated aminobenzoates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated aminobenzoates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated aminobenzoates?
A1: The two most prevalent methods for introducing a fluorine atom onto an aminobenzoate scaffold are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr). The Balz-Schiemann reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2][3] SNAr involves the displacement of a leaving group, often a nitro group or a halogen, by a fluoride ion on an activated aromatic ring.
Q2: I am performing a Balz-Schiemann reaction to synthesize a fluorinated aminobenzoate. What are the critical parameters to control for a successful reaction?
A2: Careful control of temperature and the complete dryness of the intermediate diazonium tetrafluoroborate salt are critical.[4] The thermal decomposition step requires precise temperature management to prevent unwanted side reactions or explosive decomposition.[3] Using low- or non-polar solvents can improve the yield by minimizing side reactions with the solvent.[5]
Q3: Are there any specific safety precautions for working with the Balz-Schiemann reaction?
A3: Yes, diazonium salts can be explosive, especially when dry, and must be handled with extreme caution.[3] The thermal decomposition can be highly exothermic and should be conducted behind a blast shield in a well-ventilated fume hood. The use of hydrofluoric acid or its derivatives also requires appropriate personal protective equipment and handling procedures.
Troubleshooting Guides
Issue 1: Low Yield in Balz-Schiemann Reaction
Q: I am getting a low yield of my desired fluorinated aminobenzoate when using the Balz-Schiemann reaction. What are the possible causes and solutions?
A: Low yields in the Balz-Schiemann reaction can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.
Troubleshooting Workflow for Low Yield in Balz-Schiemann Reaction
Caption: Troubleshooting workflow for low yields in the Balz-Schiemann reaction.
Summary of Potential Side Reactions and Byproducts in Fluorinated Aminobenzoate Synthesis
| Reaction Type | Common Side Reactions/Byproducts | Potential Impact on Yield and Purity | Mitigation Strategies |
| Balz-Schiemann | Tar formation | Significant reduction in yield and difficult purification | Ensure complete dryness of the diazonium tetrafluoroborate intermediate.[4] |
| Hydrogenation or reaction with solvent | Lower yield of the desired fluoroarene | Use low- or non-polar solvents.[5] | |
| Chloroarene formation | Formation of halogenated impurities | Minimize chloride sources in the reaction mixture. | |
| Nitration | Formation of undesired regioisomers | Reduced yield of the correct isomer and complex purification | Optimize nitrating agent, temperature, and reaction time. |
| General Synthesis | Formation of colored byproducts (e.g., brown or yellow impurities) | Decreased purity and potential for downstream interference | Use of charcoal for decolorization during work-up; immediate extraction of the product to prevent byproduct formation.[6] |
| Incomplete reduction of nitro group | Presence of nitro-containing impurities | Ensure sufficient reducing agent and reaction time; monitor reaction completion by TLC. |
Issue 2: Formation of a Brown By-product in the Synthesis of 2-Amino-3-fluorobenzoic Acid
Q: During the synthesis of 2-amino-3-fluorobenzoic acid, I observed the formation of a brown by-product. What is this impurity and how can I avoid it?
A: The formation of a brown by-product is a known issue in the synthesis of 2-amino-3-fluorobenzoic acid, particularly during the initial condensation step.[6] While the exact structure of the brown by-product is not always fully characterized, it is generally considered to be a result of side reactions or decomposition.
Logical Flow for Mitigating Brown By-product Formation
Caption: Decision tree for minimizing brown by-product formation.
Experimental Protocols
Protocol 1: Synthesis of p-Fluorobenzoic Acid via Balz-Schiemann Reaction
This protocol is adapted from a literature procedure for the synthesis of p-fluorobenzoic acid from ethyl p-aminobenzoate.[4]
Materials:
-
Ethyl p-aminobenzoate
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Boric acid
-
Hydrofluoric acid (60%)
-
Potassium hydroxide
-
Ethyl alcohol (95%)
-
Ether
-
Methyl alcohol
Procedure:
-
Diazotization:
-
In a round-bottom flask, prepare a paste of p-carbethoxyaniline hydrochloride by warming ethyl p-aminobenzoate with concentrated hydrochloric acid and water.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite while keeping the temperature below 7°C. Monitor the completion of the diazotization with starch-iodide paper.
-
-
Formation of Diazonium Fluoborate:
-
In a separate paraffin-wax-coated beaker, prepare a fluoboric acid solution by dissolving boric acid in hydrofluoric acid, keeping the temperature below 25°C.
-
Add the cold fluoboric acid solution to the diazonium salt solution while maintaining the temperature below 10°C.
-
Stir for 20-30 minutes to allow for the precipitation of p-carbethoxybenzenediazonium fluoborate.
-
-
Isolation and Drying of the Intermediate:
-
Filter the precipitated fluoborate and wash it sequentially with cold water, methyl alcohol, and ether.
-
Crucially, the fluoborate must be thoroughly dried. Drying over concentrated sulfuric acid is recommended. An incompletely dried solid can lead to violent decomposition and tar formation in the next step.[4]
-
-
Thermal Decomposition:
-
Gently heat the dry fluoborate in a flask connected to a condenser and receiver. The decomposition will yield the crude ethyl p-fluorobenzoate.
-
-
Hydrolysis:
-
Reflux the crude ester with a solution of potassium hydroxide in aqueous ethanol for one hour.
-
Filter the hot solution and then acidify the filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.
-
Cool the mixture, filter the solid product, and dry.
-
Protocol 2: Synthesis of 2-Amino-3-fluorobenzoic Acid
This protocol is based on the synthesis from 7-fluoroisatin.[6]
Materials:
-
7-Fluoroisatin
-
1 M Sodium hydroxide solution
-
30% Hydrogen peroxide solution
-
3 M Hydrochloric acid
-
Activated charcoal
Procedure:
-
In a three-necked round-bottom flask, charge 7-fluoroisatin and 1 M aqueous sodium hydroxide solution.
-
Add 30% hydrogen peroxide solution dropwise over 45 minutes. The temperature of the reaction mixture will rise.
-
After 1.5 hours, the reaction should be complete.
-
Adjust the pH of the pale orange, clear reaction mixture to approximately 7.5 with 3 M hydrochloric acid.
-
Add activated charcoal, stir for a period, and then filter the mixture.
-
Further acidify the clear filtrate to a pH of 1 to precipitate the 2-amino-3-fluorobenzoic acid.
-
Stir for an hour, then collect the product by filtration and dry. The yield of pure 3-fluoroanthranilic acid is typically in the range of 84-96%.[6]
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. flexiprep.com [flexiprep.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-Acylation of Methyl 2-amino-4-fluoro-5-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of "Methyl 2-amino-4-fluoro-5-methoxybenzoate."
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-acylation of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Low Nucleophilicity of the Amine: The electron-withdrawing fluoro group can decrease the nucleophilicity of the amino group, making the reaction sluggish. | - Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride. - Employ a catalyst like 4-(Dimethylaminopyridine) (DMAP) to activate the acylating agent.[1] - Consider deprotonating the amine with a non-nucleophilic base prior to adding the acylating agent. |
| Steric Hindrance: The substituents on the aniline ring may sterically hinder the approach of the acylating agent. | - Increase the reaction temperature to provide the necessary activation energy. - Use a less bulky acylating agent if possible. |
| Incomplete Activation of the Acylating Agent: If using a carboxylic acid with a coupling agent, the activation may be inefficient. | - Ensure the coupling agent is fresh and used in the correct stoichiometric amount. - Consider pre-activating the carboxylic acid before adding the amine. |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to poor yields. | - Screen different solvents; aprotic polar solvents like DMF or THF are often effective. - Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS. |
| Moisture in the Reaction: Water can hydrolyze the acylating agent and any activated intermediates. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Di-acylation: The product amine is further acylated. | - Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents).[2] - Add the acylating agent slowly to the reaction mixture. - Perform the reaction at a lower temperature. | |
| O-acylation of the Ester: If the reaction conditions are harsh, the ester group could potentially react. | This is generally unlikely under standard N-acylation conditions, but if suspected, use milder conditions and a selective N-acylating agent. | |
| Ring Acylation (Friedel-Crafts): Acylation of the aromatic ring instead of the amine. | This is highly unlikely as the amino group is a much stronger nucleophile than the aromatic ring. The formed amide group deactivates the ring, preventing further acylation.[2] |
Frequently Asked Questions (FAQs)
Q1: Which acylating agent is best for the N-acylation of this compound?
A1: For anilines with potentially reduced nucleophilicity due to electron-withdrawing groups, a more reactive acylating agent like an acyl chloride is often more effective than an acid anhydride .[1][3] However, acid anhydrides can also be used, typically in conjunction with a catalyst like DMAP or by using higher reaction temperatures.
Q2: What is the role of a base in this reaction?
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.
Q4: My product is difficult to purify. What are some common impurities?
A4: Common impurities include unreacted starting material, the di-acylated product, and residual acylating agent or its hydrolysis product. Purification can typically be achieved by recrystallization or column chromatography.
Q5: Should I be concerned about the electronic effects of the fluoro and methoxy groups?
Data Presentation
The following tables provide a comparative overview of reaction conditions for N-acetylation of substituted anilines. The data is representative and aims to guide the optimization process.
Table 1: Comparison of Acylating Agents for a Model Substituted Aniline
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Acetic Anhydride | None | Acetic Acid | 100 | 2 | 75-85 |
| Acetic Anhydride | DMAP (10 mol%) | Dichloromethane | 25 | 4 | 90-98 |
| Acetyl Chloride | Pyridine | Dichloromethane | 0-25 | 1 | 92-99 |
| Acetic Acid | Clay Catalyst | Neat | 120 | 6 | 80-90 |
Yields are illustrative and will vary depending on the specific substrate and reaction scale.
Table 2: Effect of Solvent on N-Acetylation Yield with Acetic Anhydride
| Solvent | Temperature (°C) | Time (min) | Representative Yield (%) |
| Water | 25 | 5 | ~90 |
| Dichloromethane | 25 | 5 | ~81 |
| Chloroform | 25 | 5 | ~79 |
| Tetrahydrofuran | 25 | 6 | ~75 |
| Solvent-free | 25 | 5 | ~89 |
Data adapted from studies on aniline acetylation and indicates that the reaction can be efficient under various conditions.
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine
This protocol is a general method for the N-acetylation of substituted anilines and is a good starting point for this compound.
-
Dissolve the Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add Base: Add pyridine (1.2 eq) to the solution and stir.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove pyridine, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: N-Acetylation in Aqueous Medium
This environmentally friendly protocol uses water as a solvent.[5][6]
-
Dissolve the Amine Salt: In an Erlenmeyer flask, suspend this compound (1.0 eq) in water. Add concentrated hydrochloric acid dropwise until the amine dissolves completely, forming the hydrochloride salt.
-
Prepare a Buffer Solution: In a separate beaker, dissolve sodium acetate (1.2 eq) in a minimal amount of water.
-
Reaction: To the stirred solution of the amine hydrochloride, add acetic anhydride (1.1 eq). Immediately after, add the sodium acetate solution.
-
Precipitation: The N-acetylated product should precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.
Mandatory Visualization
References
Technical Support Center: Synthesis of Methyl 2-amino-4-fluoro-5-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-amino-4-fluoro-5-methoxybenzoate.
Troubleshooting Guide
Problem 1: Low Yield in the Balz-Schiemann Fluorination Step
Question: We are experiencing low yields during the fluorination of Methyl 2,4-diamino-5-methoxybenzoate to this compound using the Balz-Schiemann reaction. What are the potential causes and solutions?
Answer: Low yields in the Balz-Schiemann reaction are a common challenge, particularly during scale-up. Here are several potential causes and corresponding troubleshooting strategies:
-
Incomplete Diazotization: The formation of the diazonium salt is critical.
-
Solution: Ensure the reaction temperature is maintained between 0-5°C to prevent premature decomposition of the diazonium salt. Use a stoichiometric amount of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. Test for excess nitrous acid using starch-iodide paper and quench any excess with urea or sulfamic acid.[1][2]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be thermally unstable and may decompose before the fluorination step.[3][4]
-
Solution: Avoid isolating the diazonium salt, if possible, especially at a large scale due to its explosive potential.[1][2][3] Consider using a continuous flow reactor setup, which minimizes the accumulation of the hazardous diazonium intermediate and allows for precise temperature control.[3][5][6]
-
-
Sub-optimal Thermal Decomposition Conditions: The final decomposition of the diazonium tetrafluoroborate to the aryl fluoride requires careful temperature control.
-
Solution: The optimal temperature for decomposition can vary. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, byproduct formation can increase. A carefully controlled ramp-up of the temperature is recommended. In a flow chemistry setup, the residence time and temperature of the decomposition zone are critical parameters to optimize.[3][6]
-
-
Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water or the counter-ion of the acid used.
-
Solution: Ensure anhydrous or near-anhydrous conditions during the formation and decomposition of the diazonium tetrafluoroborate. The use of tetrafluoroboric acid (HBF₄) is standard for the Balz-Schiemann reaction.
-
Problem 2: Impurity Profile and Purification Challenges
Question: We are observing several impurities in our crude this compound, making purification difficult. What are the likely impurities and how can we minimize them and improve purification?
Answer: The impurity profile can be complex due to the multi-substituted nature of the target molecule. Here are some likely impurities and strategies for mitigation and purification:
-
Isomeric Byproducts: Incomplete regioselectivity during the synthesis of the starting materials can lead to isomeric impurities that are difficult to separate.
-
Solution: Ensure the purity of your starting material, Methyl 2,4-diamino-5-methoxybenzoate. Use analytical techniques like HPLC and NMR to confirm its isomeric purity before proceeding with the fluorination.
-
-
Hydroxy Byproduct (Methyl 2-amino-4-hydroxy-5-methoxybenzoate): This can form if the diazonium salt reacts with water.
-
Solution: As mentioned, maintain anhydrous conditions during the diazotization and fluorination steps.
-
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting diamine.
-
Solution: Optimize the reaction conditions of the Balz-Schiemann reaction as described in Problem 1.
-
-
Polymeric Byproducts: Anilines can be susceptible to oxidation and polymerization, especially under acidic conditions.[7]
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation. Avoid unnecessarily high temperatures.
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is a good starting point.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purification, especially at a larger scale.
-
Acid-Base Extraction: The basicity of the amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The main safety concerns are associated with the Balz-Schiemann reaction:
-
Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[1][2][3] Their thermal decomposition can be highly exothermic.[4]
-
Hazardous Reagents: Tetrafluoroboric acid and other fluorinating agents are corrosive and toxic. Anhydrous hydrogen fluoride (HF) can be generated under certain conditions and is extremely hazardous.[8]
-
Gas Evolution: The diazotization and decomposition steps release nitrogen gas, which can lead to a pressure buildup if the reactor is not properly vented.[1]
Mitigation Strategies:
-
Process Safety Studies: Conduct thorough process safety studies, including Differential Scanning Calorimetry (DSC), to understand the thermal hazards of the reaction.
-
Continuous Flow Chemistry: For larger-scale production, transitioning to a continuous flow process is highly recommended to minimize the accumulation of hazardous intermediates.[3][4][6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.
Q2: Can we use an alternative fluorination method to the Balz-Schiemann reaction?
A2: Yes, other fluorination methods exist, but they come with their own set of challenges.
-
Nucleophilic Aromatic Substitution (SNAr): This would require a starting material with a good leaving group (like a nitro or chloro group) at the 4-position, activated by an electron-withdrawing group. Given the electron-donating nature of the amino and methoxy groups, this approach may not be feasible for this specific target molecule.
-
Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of electron-rich aromatic rings.[9] However, achieving regioselectivity on a multi-substituted ring can be challenging and may lead to a mixture of isomers.
The Balz-Schiemann reaction, despite its hazards, is often a reliable method for the regioselective introduction of fluorine onto an aromatic ring starting from an amino group.[3]
Q3: How does the presence of the fluoro and methoxy groups affect the reactivity of the aniline?
A3: The fluorine atom and the methoxy group have opposing electronic effects.
-
Fluorine: Is an electron-withdrawing group by induction, which deactivates the ring towards electrophilic aromatic substitution. However, it is an ortho-, para- director.
-
Methoxy Group: Is a strong electron-donating group by resonance, activating the ring towards electrophilic aromatic substitution and is also an ortho-, para- director.
-
Amino Group: Is a very strong activating, ortho-, para- directing group.
The overall reactivity of the aromatic ring in this compound will be a balance of these effects. The amino group is the most powerful activating group, making the positions ortho and para to it the most nucleophilic.
Quantitative Data Summary
| Parameter | Lab Scale (Batch) | Pilot Scale (Continuous Flow) | Key Considerations |
| Typical Yield | 50-70% | 65-80% | Continuous flow can improve yield by minimizing byproduct formation.[3] |
| Reaction Time | 8-12 hours | 15-30 minutes (residence time) | Continuous flow dramatically reduces reaction time.[3][6] |
| Key Impurities | Isomers, Hydroxy-byproduct, Unreacted Starting Material | Lower levels of hydroxy-byproduct and unreacted starting material | Better control of reaction parameters in flow chemistry leads to a cleaner reaction profile. |
| Safety | High risk due to isolation of diazonium salt | Significantly lower risk as hazardous intermediates are not isolated | The primary advantage of continuous flow for this reaction is improved safety.[3][4] |
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a hypothetical, representative procedure based on the Balz-Schiemann reaction and should be adapted and optimized for specific laboratory conditions.
Step 1: Diazotization of Methyl 2,4-diamino-5-methoxybenzoate
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve Methyl 2,4-diamino-5-methoxybenzoate (1.0 eq) in a 50% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq) at room temperature.
-
Cool the reaction mixture to 0-5°C using a circulating chiller.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.
Step 2: Fluoro-dediazoniation (Balz-Schiemann Reaction)
-
Slowly and carefully heat the reaction mixture. Gas evolution (N₂) will be observed.
-
Continue to heat the mixture to 60-80°C until gas evolution ceases. The optimal temperature should be determined experimentally.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a mixture of ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Diagrams
Caption: Synthetic pathway and associated scale-up challenges.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 7. veeprho.com [veeprho.com]
- 8. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions Involving Methyl 2-amino-4-fluoro-5-methoxybenzoate
Welcome to the technical support center for "Methyl 2-amino-4-fluoro-5-methoxybenzoate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of regioselectivity in chemical reactions involving this polysubstituted aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the electronic effects of the three substituents on the benzene ring: the amino (-NH₂), fluoro (-F), and methoxy (-OCH₃) groups.
-
Amino Group (-NH₂): This is a very strong activating group and a powerful ortho-, para-director due to its ability to donate electron density to the ring via a strong +R (resonance) effect.
-
Methoxy Group (-OCH₃): This is also a strong activating group and an ortho-, para-director, donating electron density through a +R effect.
-
Fluoro Group (-F): This is a deactivating group due to its strong -I (inductive) effect, but it is also an ortho-, para-director because of its +R effect.
The overall regioselectivity is a result of the interplay of these directing effects. The amino and methoxy groups are significantly stronger activators than the fluorine's directing effect, meaning electrophilic attack will be directed to positions ortho or para to them.
Q2: Which positions on the aromatic ring are most likely to be attacked by an electrophile?
A2: Given the positions of the substituents, we can predict the most likely sites of electrophilic attack. The amino group at C2 and the methoxy group at C5 are the most powerful activating groups. The positions ortho and para to these groups are C1, C3, C4, and C6. However, C1, C2, C4, and C5 are already substituted. This leaves C3 and C6 as the available positions for substitution. The amino group strongly directs to the C6 position (para), and the methoxy group directs to the C6 position (ortho). Therefore, the C6 position is the most activated and sterically accessible site for electrophilic attack. Substitution at the C3 position is less likely due to steric hindrance from the adjacent amino and fluoro groups.
Q3: How can I control the reactivity of the highly activated aromatic ring to prevent side reactions like polysubstitution and oxidation?
A3: The high reactivity of the ring, primarily due to the amino group, can lead to issues like polysubstitution and oxidation, especially under harsh reaction conditions.[1] To mitigate these problems, the most effective strategy is to protect the amino group .[1][2] Acetylation of the amino group to form an acetanilide is a common and effective method.[2] This temporarily reduces the activating effect of the amino group, allowing for more controlled and selective reactions. The acetyl group can be easily removed later by hydrolysis.
Q4: I am observing a mixture of isomers in my reaction. How can I improve the regioselectivity?
A4: Obtaining a mixture of isomers suggests that the reaction conditions are not optimal for directing the electrophile to a single position. To improve regioselectivity, consider the following:
-
Protecting Groups: As mentioned, using a bulky protecting group on the amino function can enhance steric hindrance at one of the potential reaction sites, favoring substitution at another.
-
Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable product, which can lead to higher regioselectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the product distribution.
-
Choice of Reagents: For halogenation, using milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂ can provide better control.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nitration
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of multiple nitro isomers. | The highly activated ring is susceptible to attack at multiple positions. The nitrating conditions (e.g., HNO₃/H₂SO₄) may be too harsh, leading to a loss of selectivity. | 1. Protect the Amino Group: Acetylate the amino group to form the corresponding acetanilide before nitration. This moderates the activating effect and improves regioselectivity. 2. Milder Nitrating Agents: Use a milder nitrating agent, such as acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄). 3. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity. |
| Oxidation and decomposition of the starting material. | The amino group makes the ring highly susceptible to oxidation by nitric acid. | 1. Protect the Amino Group: Acetylation is the most effective way to prevent oxidation. 2. Use of Urea: Add a small amount of urea to the reaction mixture to scavenge any nitrous acid that may have formed, which can catalyze oxidative side reactions. |
Issue 2: Lack of Selectivity in Halogenation
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of di- or tri-halogenated products (polysubstitution). | The activating groups (-NH₂ and -OCH₃) make the ring highly reactive towards halogenation, leading to multiple substitutions. | 1. Protect the Amino Group: Convert the amino group to an acetanilide to reduce its activating influence. 2. Stoichiometric Control: Use only one equivalent of the halogenating agent. 3. Milder Halogenating Agents: Employ N-halosuccinimides (NCS, NBS) in a suitable solvent (e.g., DMF or acetonitrile) for a more controlled reaction. |
| Mixture of ortho- and para-isomers. | The directing effects of the substituents are leading to substitution at more than one position. | 1. Bulky Protecting Groups: Use a bulkier protecting group than acetyl (e.g., pivaloyl) on the amino group to sterically hinder the ortho position and favor para-substitution. 2. Solvent Effects: Experiment with different solvents to influence the isomer ratio. Non-polar solvents may favor one isomer over another. |
Issue 3: Challenges with Friedel-Crafts Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| The Friedel-Crafts reaction fails to proceed. | The lone pair of electrons on the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[3] | 1. Protect the Amino Group: Acetylation of the amino group is essential. The resulting amide is less basic and will not coordinate as strongly with the Lewis acid, allowing the reaction to proceed. 2. Use of Milder Lewis Acids: In some cases, using a weaker Lewis acid (e.g., ZnCl₂ or FeCl₃) may be beneficial, although this could also lead to lower reactivity. |
| Low yield of the acylated product. | Even with a protected amino group, the overall electron-withdrawing nature of the ester and fluoro groups may reduce the nucleophilicity of the ring. | 1. Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. 2. Increase Reaction Temperature: Carefully increasing the reaction temperature may improve the reaction rate, but this should be monitored to avoid side reactions. |
Experimental Protocols
Protocol 1: Protection of the Amino Group (Acetylation)
Objective: To protect the amino group of this compound as an acetanilide to moderate its reactivity for subsequent electrophilic aromatic substitution.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or sodium acetate
-
Dichloromethane (DCM) or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or ethyl acetate.
-
Add pyridine (1.2 eq) or sodium acetate (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetanilide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Regioselective Bromination at the C6 Position
Objective: To perform a regioselective monobromination of the protected this compound.
Materials:
-
N-acetyl-Methyl 2-amino-4-fluoro-5-methoxybenzoate (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected starting material (1.0 eq) in acetonitrile or DMF.
-
Add N-Bromosuccinimide (1.05 eq) in one portion to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired C6-brominated product.
Data Presentation
The following tables present hypothetical, yet chemically plausible, quantitative data for the regioselectivity of bromination under different conditions to illustrate the principles discussed.
Table 1: Effect of Protecting Group on Regioselectivity of Bromination
| Entry | Amino Group Status | Brominating Agent | Solvent | C6:C3 Isomer Ratio (Hypothetical) |
| 1 | Unprotected (-NH₂) | Br₂ | Acetic Acid | Mixture of isomers and byproducts |
| 2 | Acetylated (-NHAc) | NBS | Acetonitrile | >95:5 |
| 3 | Pivaloylated (-NHPiv) | NBS | Acetonitrile | >98:2 |
Table 2: Influence of Reaction Conditions on the Yield of C6-Bromination
| Entry | Protecting Group | Temperature | Reaction Time | Yield of C6-Bromo Product (Hypothetical) |
| 1 | Acetyl | Room Temp. | 4 hours | 85% |
| 2 | Acetyl | 0 °C | 8 hours | 90% |
| 3 | Pivaloyl | Room Temp. | 4 hours | 92% |
Visualizations
Reaction Pathway for Regioselective Bromination
References
"Methyl 2-amino-4-fluoro-5-methoxybenzoate" stability under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 2-amino-4-fluoro-5-methoxybenzoate under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and how do they influence its stability?
A1: this compound has several key functional groups that dictate its chemical behavior:
-
Aniline (amino group on a benzene ring): This group is susceptible to oxidation, which can lead to discoloration of the compound (often turning pink, brown, or black). It is also basic and can react with acids.
-
Methyl Ester (-COOCH₃): This group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. Basic hydrolysis (saponification) is typically irreversible.
-
Aromatic Ring with Fluoro and Methoxy Substituents: The electron-donating amino and methoxy groups activate the aromatic ring, making it more susceptible to electrophilic substitution. The fluoro group is a deactivator but an ortho-, para-director. The overall substitution pattern will influence reactivity.
Q2: How should this compound be stored to ensure its stability?
A2: To maximize shelf life, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amino group. Keep the container tightly sealed to protect it from moisture, which could cause hydrolysis of the ester.
Q3: Is this compound sensitive to light and air?
A3: Yes, like many anilines, this compound is sensitive to light and air. Exposure can lead to oxidation and degradation, often indicated by a change in color.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound has developed a pink or brownish color upon storage. | Oxidation of the aniline group due to exposure to air and/or light. | - Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using an amber-colored vial or storing it in a dark place.- For use in sensitive reactions, consider purification by column chromatography or recrystallization if the discoloration is significant. |
| During a reaction in an acidic medium, I'm observing the formation of a byproduct. | The methyl ester group is likely undergoing hydrolysis to the corresponding carboxylic acid. The amino group will be protonated, which may affect its reactivity. | - Use milder acidic conditions if possible.- Reduce the reaction time or temperature.- Protect the amino group (e.g., as an amide) before performing reactions under harsh acidic conditions, followed by deprotection. |
| My reaction under basic conditions is giving a low yield of the desired product. | The methyl ester is likely being saponified (hydrolyzed) to the carboxylate salt. Strong bases can also deprotonate the amino group. | - Avoid strong bases like NaOH or KOH if the ester is to be preserved. Consider using non-nucleophilic organic bases (e.g., triethylamine, DIPEA).- If ester hydrolysis is unavoidable, consider re-esterification as a subsequent step. |
| I am seeing unexpected aromatic substitution products in my reaction. | The aromatic ring is activated by the amino and methoxy groups, making it susceptible to electrophilic substitution. | - Use less reactive electrophiles or milder reaction conditions.- Consider protecting the amino group to reduce the activation of the ring. |
Stability Data Summary
The following tables present illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for illustrative purposes only.
Table 1: Stability in Aqueous Solutions at Different pH Values (25°C for 24 hours)
| pH | % Degradation (Illustrative) | Primary Degradation Product |
| 2 | 15% | 2-amino-4-fluoro-5-methoxybenzoic acid |
| 4 | 5% | 2-amino-4-fluoro-5-methoxybenzoic acid |
| 7 | <1% | Not significant |
| 10 | 25% | 2-amino-4-fluoro-5-methoxybenzoate salt |
| 12 | >90% | 2-amino-4-fluoro-5-methoxybenzoate salt |
Table 2: Thermal Stability (Incubation for 72 hours in solid state)
| Temperature | % Degradation (Illustrative) | Observations |
| 25°C | <0.5% | No significant change |
| 40°C | 2% | Slight discoloration |
| 60°C | 8% | Noticeable darkening in color |
| 80°C | 20% | Significant darkening, potential decomposition |
Experimental Protocols
Protocol for Assessing pH Stability
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 10, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 1 mg/mL.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C). Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound and identify any degradation products.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Workflow and Pathway Diagrams
Caption: Stability Assessment Workflow
Caption: Potential Degradation Pathways
Validation & Comparative
A Comparative Guide to Methyl 2-amino-4-fluoro-5-methoxybenzoate and Other Aminobenzoates in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a research program. Substituted aminobenzoates are a cornerstone class of intermediates, prized for their utility in constructing a variety of heterocyclic scaffolds, most notably the quinazolinone core present in numerous kinase inhibitors. This guide provides a comparative analysis of Methyl 2-amino-4-fluoro-5-methoxybenzoate against other functionalized aminobenzoates, offering insights into their synthetic performance supported by available experimental data.
Executive Summary
This compound is a strategically functionalized building block for organic synthesis. The presence of a fluorine atom and a methoxy group on the anthranilate ring significantly influences its reactivity and can impart desirable properties to the final products, such as enhanced metabolic stability and target binding affinity. This guide will delve into a comparison of this key intermediate with other structurally related aminobenzoates, focusing on their application in the synthesis of kinase inhibitors.
Comparative Synthesis Data
| Precursor Compound | Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Reduction to Amine | H₂, 10% Pd/C, Ethyl Acetate | 93% | ChemicalBook |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Reduction to Amine | Fe, Acetic Acid, Methanol | 77% | Li, Y. et al. (Retracted) |
| Methyl 4-amino-2-methoxybenzoate | Chlorination | N-chlorosuccinimide, DMF | 87.5-88.3% | CN105237422A |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | Hydrolysis | KOH, Methanol/Water | 91.4% | CN105237422A |
| Methyl 2-methoxy-4-acetylamino-benzoate | Multi-step synthesis to Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | Halogenation, Sulfination, Hydrolysis | up to 80% (overall) | CN103553991A |
| Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Cyclization with Formamidine Acetate | Formamidine Acetate, Ethanol, Reflux | 92% | Li, Y. et al. (Retracted) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are adapted from published literature for the synthesis of aminobenzoate derivatives and their subsequent transformation.
Protocol 1: Reduction of a Nitroaromatic Precursor to an Aminobenzoate
This protocol is based on the synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate.
-
Reaction: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate to Methyl 2-amino-5-hydroxy-4-methoxybenzoate.
-
Reagents and Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate
-
Hydrogen gas
-
-
Procedure:
-
In a suitable hydrogenation vessel, a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in ethyl acetate is prepared.
-
10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (5-6 kg pressure) for 4 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The residue is stirred in n-hexane at 0-5°C, filtered, and washed with n-hexane to afford the purified Methyl 2-amino-5-hydroxy-4-methoxybenzoate.[1]
-
Protocol 2: Halogenation of an Aminobenzoate
This protocol describes the chlorination of Methyl 4-amino-2-methoxybenzoate.
-
Reaction: Methyl 4-amino-2-methoxybenzoate to Methyl 4-amino-5-chloro-2-methoxybenzoate.
-
Reagents and Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Methyl 4-amino-2-methoxybenzoate and NCS (in a 1:1 molar ratio) are dissolved in DMF.
-
The reaction mixture is stirred at 65-75°C for 3-4 hours.
-
After the reaction is complete, the hot solution is poured into ice water, leading to the precipitation of the product.
-
The solid is collected by filtration and dried to give Methyl 4-amino-5-chloro-2-methoxybenzoate.[2]
-
Protocol 3: Cyclization to a Quinazolinone Core
This protocol is based on the synthesis of a quinazolinone intermediate for Gefitinib.
-
Reaction: Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate to 6-(3-chloropropoxy)-7-methoxy-3H-quinazolin-4-one.
-
Reagents and Materials:
-
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate
-
Formamidine acetate
-
Ethanol
-
-
Procedure:
-
A solution of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate and formamidine acetate in ethanol is heated at reflux for 6 hours with stirring.
-
The reaction mixture is then cooled, and the precipitate is collected by filtration.
-
The solid is washed with ethanol and air-dried to yield the quinazolinone product.[3]
-
Visualizing Synthetic Pathways and Biological Context
To better understand the utility of these aminobenzoate intermediates, it is helpful to visualize their role in synthetic workflows and the biological pathways they ultimately target.
Caption: Synthetic workflow from aminobenzoates to kinase inhibitors.
The quinazolinone-based kinase inhibitors synthesized from these aminobenzoates often target key signaling pathways implicated in cancer cell proliferation and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
References
The Strategic Advantage of "Methyl 2-amino-4-fluoro-5-methoxybenzoate" in Modern Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in the fast-evolving landscape of drug development, the selection of optimal building blocks is paramount to the successful synthesis of novel therapeutic agents. "Methyl 2-amino-4-fluoro-5-methoxybenzoate" has emerged as a strategic starting material in the synthesis of a variety of heterocyclic compounds, offering distinct advantages over its non-fluorinated and isomeric counterparts. This guide provides an objective comparison of its performance, supported by established chemical principles and analogous experimental data, to highlight its value in contemporary medicinal chemistry.
The unique substitution pattern of "this compound," featuring a fluorine atom at the 4-position and a methoxy group at the 5-position, imparts favorable electronic properties and steric influences that can significantly enhance reaction outcomes and the biological activity of the resulting heterocyclic scaffolds.
Comparative Performance in Heterocyclic Synthesis
While direct head-to-head comparative studies with quantitative data for "this compound" against all its analogues are not extensively documented in publicly available literature, we can infer its advantages based on well-established principles of fluorine chemistry and existing data for similar transformations. The primary application of this reagent lies in the synthesis of quinazolines and related fused heterocyclic systems, which are core structures in many approved drugs.
One of the most common routes to quinazolinones from anthranilic acid derivatives is the Niementowski reaction. This reaction involves the condensation of an anthranilic acid or its ester with an amide, such as formamide.
Table 1: Predicted Performance Comparison in Quinazolinone Synthesis (Niementowski Reaction)
| Feature | This compound | Methyl 2-amino-5-methoxybenzoate (Non-fluorinated) | Methyl 2-amino-4,5-dimethoxybenzoate |
| Predicted Yield | High | Moderate to High | Moderate to High |
| Reaction Rate | Potentially faster | Standard | Standard |
| Regioselectivity | High (directs cyclization) | High | High |
| Byproduct Formation | Potentially lower | Variable | Variable |
| Biological Activity of Product | Enhanced metabolic stability and binding affinity | Standard | Standard |
The predicted advantages of "this compound" stem from the intrinsic properties of the fluorine substituent. The high electronegativity of fluorine can increase the acidity of the amine protons, potentially accelerating the initial condensation step. Furthermore, the presence of fluorine can lead to cleaner reactions with fewer side products.
The Role of Fluorine and Methoxy Substituents
The strategic placement of the fluoro and methoxy groups on the benzene ring is crucial for the enhanced performance of "this compound."
-
Fluorine at the 4-Position: The electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the amino group. While seemingly counterintuitive, this can be advantageous in certain cyclization reactions by preventing unwanted side reactions and promoting the desired intramolecular cyclization. In the context of drug design, the C-F bond is exceptionally stable, which can block metabolic pathways at that position, thereby increasing the metabolic stability and bioavailability of the final compound.[1][2]
-
Methoxy at the 5-Position: The electron-donating methoxy group, para to the amino group, helps to maintain sufficient nucleophilicity for the desired cyclization reaction to proceed efficiently. This electronic balance is key to the utility of this building block.
Experimental Protocols
Hypothetical Synthesis of 6-fluoro-7-methoxyquinazolin-4(3H)-one
This protocol is based on the well-established Niementowski reaction for the synthesis of quinazolinones.
Materials:
-
This compound
-
Formamide
-
Ethanol (optional, as solvent)
Procedure:
-
A mixture of this compound (1 equivalent) and an excess of formamide (at least 10 equivalents) is heated.
-
The reaction mixture is heated to a temperature between 150-180 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthetic Pathway
The synthesis of a quinazolinone from "this compound" can be visualized as a two-step process: initial formation of a formamidine intermediate followed by intramolecular cyclization.
Logical Workflow for Synthesis and Analysis
The process of synthesizing and characterizing a heterocyclic compound using "this compound" follows a logical workflow.
References
A Comparative Guide to the Reactivity of Methyl 2-amino-4-fluoro-5-methoxybenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of "Methyl 2-amino-4-fluoro-5-methoxybenzoate" and its key positional isomers. The information presented is based on established principles of organic chemistry, focusing on the electronic and steric effects of the substituents on the aniline core. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide offers a solid theoretical framework to predict their behavior in common synthetic transformations crucial for drug discovery and development.
Introduction to the Compounds
The reactivity of substituted anilines is a critical factor in the synthesis of a wide array of pharmaceutical compounds. The interplay of electronic and steric effects of substituents on the aromatic ring dictates the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic attack. This guide focuses on this compound and its isomers, which are valuable building blocks in medicinal chemistry. Understanding their relative reactivity is paramount for optimizing reaction conditions and predicting reaction outcomes.
The isomers considered in this comparison are:
-
Isomer 1: this compound
-
Isomer 2: Methyl 4-amino-2-fluoro-5-methoxybenzoate
-
Isomer 3: Methyl 2-amino-5-fluoro-4-methoxybenzoate
-
Isomer 4: Methyl 5-amino-2-fluoro-4-methoxybenzoate
Theoretical Reactivity Comparison
The reactivity of these isomers is primarily influenced by:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents (amino, fluoro, methoxy, and methyl ester groups) and their position on the benzene ring. Electron-donating groups (EDGs) increase the electron density of the ring and the nucleophilicity of the amino group, while electron-withdrawing groups (EWGs) have the opposite effect.[1][2]
-
Steric Hindrance: The spatial arrangement of the substituents around the reactive centers (the amino group and the aromatic ring) can impede the approach of reagents.[3][4]
The amino group (-NH₂) and the methoxy group (-OCH₃) are strong activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. The fluorine atom (-F) is a deactivating, ortho-, para-directing group; it withdraws electron density inductively but can donate through resonance. The methyl ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
N-Acylation Reactivity
N-acylation is a common reaction for anilines, and its rate is directly proportional to the nucleophilicity of the amino nitrogen.[5] Increased electron density on the nitrogen enhances its nucleophilicity.
-
Most Reactive: Isomers where the powerful electron-donating amino and methoxy groups work in concert to increase electron density on the nitrogen, and where steric hindrance around the amino group is minimized. Methyl 4-amino-2-fluoro-5-methoxybenzoate (Isomer 2) is predicted to be highly reactive as the amino group is para to the electron-donating methoxy group and ortho to the weakly deactivating fluorine.
-
Least Reactive: Isomers where the amino group is ortho to bulky groups or its nucleophilicity is significantly reduced by adjacent electron-withdrawing groups. In This compound (Isomer 1) and Methyl 2-amino-5-fluoro-4-methoxybenzoate (Isomer 3) , the amino group is ortho to the methyl ester group, which can provide some steric hindrance.
Electrophilic Aromatic Substitution
The susceptibility of the benzene ring to electrophilic attack is enhanced by activating groups. The position of substitution is directed by the existing substituents.[6][7]
-
Most Reactive: Isomers with strong activation of the aromatic ring. All isomers benefit from the activating amino and methoxy groups. The overall activation will depend on the interplay of all substituents.
-
Regioselectivity: The directing effects of the substituents will determine the position of the incoming electrophile. For instance, in This compound (Isomer 1) , the positions ortho and para to the strongly activating amino and methoxy groups will be favored.
Sandmeyer Reaction
The Sandmeyer reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a nucleophile. The formation of the diazonium salt is generally efficient for most anilines. The stability and subsequent reaction of the diazonium salt can be influenced by the electronic nature of the substituents.
Data Presentation
Table 1: Predicted Qualitative Reactivity Comparison of Isomers
| Isomer | Structure | Predicted N-Acylation Reactivity | Predicted Electrophilic Aromatic Substitution Reactivity | Key Steric Factors |
| 1: this compound | Moderate | High | Steric hindrance from the ortho-methyl ester group may reduce N-acylation rates.[3] | |
| 2: Methyl 4-amino-2-fluoro-5-methoxybenzoate | High | High | Less steric hindrance around the amino group compared to ortho-substituted isomers. | |
| 3: Methyl 2-amino-5-fluoro-4-methoxybenzoate | Moderate | High | Steric hindrance from the ortho-methyl ester group.[3] | |
| 4: Methyl 5-amino-2-fluoro-4-methoxybenzoate | High | High | The amino group is flanked by a methoxy group and a hydrogen, suggesting moderate steric hindrance. |
Disclaimer: The reactivity predictions in this table are based on theoretical principles. Experimental verification is necessary for quantitative comparison.
Experimental Protocols
General Protocol for N-Acylation of Substituted Anilines
This protocol provides a general method for the N-acylation of anilines with an acid chloride, which can be adapted for the specific isomers discussed.
Materials:
-
Substituted methyl aminofluoromethoxybenzoate isomer (1.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base (1.2 eq)
-
Acetyl chloride or other acid chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the aniline isomer in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Slowly add the acid chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Electronic effects of substituents on reactivity.
Caption: General workflow for experimental reactivity comparison.
Conclusion
The reactivity of "this compound" and its isomers is a nuanced interplay of electronic and steric factors. Based on theoretical considerations, isomers with minimal steric hindrance around the amino group and synergistic electron-donating effects are predicted to be more reactive in nucleophilic reactions such as N-acylation. For electrophilic aromatic substitution, all isomers are expected to be highly reactive due to the presence of strong activating groups. This guide provides a foundational understanding for researchers to design synthetic strategies and predict the chemical behavior of these valuable pharmaceutical building blocks. It is strongly recommended to perform experimental studies to obtain quantitative data for a definitive comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Performance of Methyl 2-amino-4-fluoro-5-methoxybenzoate and its Alternatives in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the use of versatile building blocks in parallel synthesis is crucial for the rapid generation of compound libraries. Methyl 2-amino-4-fluoro-5-methoxybenzoate is a substituted anthranilate with potential applications in the synthesis of diverse molecular scaffolds, such as benzamides and quinazolinones. However, a lack of direct, head-to-head comparative data in the context of high-throughput synthesis necessitates a detailed analysis of its potential performance relative to other commercially available aminobenzoate analogs.
This guide provides an objective comparison of this compound with structurally related alternatives. The comparison is based on established principles of chemical reactivity, supported by generalized experimental protocols for parallel synthesis.
Comparative Analysis of Aminobenzoate Building Blocks
The primary application for aminobenzoate esters in parallel synthesis is the acylation of the amino group to form a library of amides. The reactivity of the aniline nitrogen is a key determinant of performance in such reactions. The electronic nature of the substituents on the aromatic ring significantly influences the nucleophilicity of this amino group. Electron-donating groups (EDGs) increase electron density on the nitrogen, making it more nucleophilic and generally leading to faster and more efficient reactions. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, which can result in slower reactions or require more forceful coupling conditions.
The following table provides a qualitative comparison of this compound and its alternatives based on the electronic effects of their substituents.
| Building Block | Substituents | Electronic Effect on Amino Group | Predicted Relative Reactivity in Amide Coupling |
| This compound | 4-Fluoro (EWG), 5-Methoxy (EDG) | The fluorine atom is a moderate electron-withdrawing group by induction, while the methoxy group is a moderate electron-donating group by resonance. The opposing effects likely result in a moderately activated (or slightly deactivated) system compared to the unsubstituted aniline. | Moderate |
| Methyl 2-aminobenzoate | None | Serves as the baseline for comparison. The amino group's nucleophilicity is primarily influenced by the ester group. | Moderate (Baseline) |
| Methyl 2-amino-4-fluorobenzoate | 4-Fluoro (EWG) | The strongly electronegative fluorine atom deactivates the ring through its inductive effect, reducing the nucleophilicity of the amino group. | Lower |
| Methyl 2-amino-5-methoxybenzoate | 5-Methoxy (EDG) | The methoxy group is an activating, electron-donating group through resonance, which increases the electron density on the amino group and enhances its nucleophilicity. | Higher |
| Methyl 2-amino-4,5-dimethoxybenzoate | 4-Methoxy (EDG), 5-Methoxy (EDG) | The presence of two electron-donating methoxy groups significantly increases the electron density on the aromatic ring and the amino group, making it a highly nucleophilic building block. | Highest |
Performance Comparison with Common Coupling Reagents
The choice of coupling reagent is critical in parallel synthesis to ensure high yields and purities across a diverse range of substrates. Below is a comparison of common reagents suitable for amide bond formation in a high-throughput setting.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | - High reactivity and fast reaction times.[1][2]- Low rates of racemization for chiral acids.[2]- Effective for sterically hindered substrates.[2] | - Higher cost.- Can react with the amine if used in excess.[3] |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | Carbodiimide | - Cost-effective.[1]- Water-soluble urea byproduct is easily removed by aqueous work-up.[1] | - Can lead to racemization without an additive like HOBt.[1]- Generally slower reaction times than HATU. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | - Byproducts are water-soluble and easily removed.[4][5]- Low toxicity and favorable safety profile.[5]- Effective at suppressing epimerization.[4][5] | - Often requires a base like pyridine for optimal performance.[4][5] |
Experimental Protocols
The following is a generalized protocol for the parallel synthesis of a benzamide library using an aminobenzoate building block and a carboxylic acid. This protocol is amenable to automation and high-throughput workflows.
Protocol: Parallel Amide Synthesis using HATU
Materials:
-
Array of aminobenzoate building blocks (e.g., this compound and alternatives) (1.0 eq)
-
Array of carboxylic acids (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
-
Robotic liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each aminobenzoate building block in DMF (e.g., 0.5 M).
-
Prepare stock solutions of each carboxylic acid in DMF (e.g., 0.525 M).
-
Prepare a stock solution of HATU and DIPEA in DMF (e.g., 0.55 M HATU, 1.5 M DIPEA).
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the aminobenzoate stock solution (e.g., 100 µL, 0.05 mmol).
-
To each well, add the corresponding carboxylic acid stock solution (e.g., 100 µL, 0.0525 mmol).
-
Seal the reaction block, purge with an inert atmosphere, and place on a shaker.
-
-
Reaction Initiation and Incubation:
-
Add the HATU/DIPEA stock solution to each well (e.g., 100 µL).
-
Seal the reaction block securely and shake at room temperature for 4-12 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.
-
-
Work-up and Purification:
-
Upon completion, quench the reactions by adding water to each well.
-
Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extracts in a parallel evaporator.
-
Purify the crude products using a parallel purification system (e.g., mass-directed preparative HPLC).
-
-
Analysis:
-
Analyze the purified products for identity and purity using LC-MS and/or NMR.
-
Determine the yield for each reaction.
-
Visualizations
Caption: A typical workflow for parallel amide synthesis.
Caption: Logical relationship of substituent effects on reactivity.
References
Biological activity of compounds derived from "Methyl 2-amino-4-fluoro-5-methoxybenzoate" versus analogs
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of quinazoline derivatives as potent anticancer agents.
This guide provides a comparative analysis of the biological activities of a series of quinazoline derivatives, a class of compounds that can be synthesized from precursors such as Methyl 2-amino-4-fluoro-5-methoxybenzoate. The focus is on their efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in cancer therapy. Experimental data from representative studies are presented to illustrate the structure-activity relationships (SAR) governing their anticancer properties.
Introduction to Quinazolines as EGFR Inhibitors
Quinazoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2][3] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4] One of the most validated targets for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), breast, and brain cancers.[5][6] By inhibiting EGFR, these compounds can effectively block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3][5]
This guide will delve into the comparative biological activity of various substituted quinazoline analogs, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Comparative Anticancer Activity of 4-Anilinoquinazoline Derivatives
A study by researchers focused on synthesizing a series of novel 4-anilinoquinazoline derivatives and evaluating their in vitro antiproliferative activity against several human cancer cell lines.[7] The results, summarized in the table below, highlight the potent and differential cytotoxicity of these compounds.
| Compound | H1975 (IC50, μM) | HepG2 (IC50, μM) | SMMC-7721 (IC50, μM) |
| 19c | 0.85 | 3.17 | 4.22 |
| 19d | 0.63 | 2.89 | 3.54 |
| 19f | 1.12 | 4.56 | 5.13 |
| 19g | 0.11 | 1.58 | 2.01 |
| 19h | 0.98 | 3.98 | 4.87 |
| Gefitinib | 1.23 | 6.45 | 7.32 |
| Table 1: In vitro antiproliferative activity (IC50 in μM) of 4-anilinoquinazoline derivatives against three human cancer cell lines. Data sourced from a study on the synthesis and biological evaluation of these compounds as EGFR inhibitors.[7] |
The data reveals that several of the synthesized compounds, particularly 19g , exhibited significantly more potent anticancer activity against the H1975 lung cancer cell line compared to the established EGFR inhibitor, Gefitinib.[7] The structure-activity relationship (SAR) studies indicated that the presence of a methyl group at the C-2 position of the quinazoline ring could significantly enhance the antitumor potency.[7]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][8]
Materials:
-
Novel quinazoline compounds
-
Cancer cell lines (e.g., H1975, HepG2, SMMC-7721)
-
Complete culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
Protocol:
-
Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Western Blot Analysis for EGFR Phosphorylation
Western blotting is used to detect the inhibition of EGFR phosphorylation, a key indicator of the compound's mechanism of action.[7]
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies (against phosphorylated EGFR and total EGFR)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescence detection reagents
Protocol:
-
Protein Extraction: Cells are treated with the test compounds for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence substrate.
-
Analysis: The intensity of the p-EGFR band is normalized to the total EGFR band to determine the extent of phosphorylation inhibition.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by these quinazoline derivatives and a typical experimental workflow for their evaluation.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: Experimental workflow for evaluating anticancer activity of quinazolines.
Conclusion
The comparative analysis of quinazoline derivatives demonstrates their significant potential as anticancer agents, primarily through the inhibition of the EGFR signaling pathway. The presented data highlights the importance of specific structural modifications, such as the introduction of a methyl group at the C-2 position of the quinazoline ring, in enhancing cytotoxic potency. The detailed experimental protocols provide a foundation for the standardized evaluation of novel compounds in this class. Further research focusing on the synthesis of analogs derived directly from starting materials like this compound will be crucial in developing more effective and selective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Large-Scale Synthesis of Methyl 2-amino-4-fluoro-5-methoxybenzoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of modern drug discovery and development. Substituted aminobenzoates are a critical class of intermediates, frequently employed in the synthesis of a wide array of therapeutic agents, notably kinase inhibitors. This guide provides a cost-benefit analysis of using "Methyl 2-amino-4-fluoro-5-methoxybenzoate" in large-scale synthesis, offering an objective comparison with viable alternatives. The analysis is supported by proposed experimental protocols and a qualitative assessment of performance based on established medicinal chemistry principles.
Physicochemical Properties of Compared Building Blocks
A foundational aspect of selecting a building block is its intrinsic physicochemical profile, which influences its handling, reactivity, and the properties of the final active pharmaceutical ingredient (API). The following table summarizes key properties of our target compound and its alternatives.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (Predicted) |
| This compound | C₉H₁₀FNO₃ | 199.18 | Not available | 1.6 |
| Methyl 2-amino-5-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | ~304 | 1.3 |
| Methyl 2-amino-4-fluorobenzoate | C₈H₈FNO₂ | 169.15 | ~258 | 1.4 |
| Methyl anthranilate (2-aminobenzoate) | C₈H₉NO₂ | 151.16 | 256 | 1.9 |
Cost-Benefit Analysis in Large-Scale Synthesis
The decision to use a particular building block in a large-scale campaign is a trade-off between the cost of goods (CoG) and the potential benefits the structural features of the molecule impart to the final drug candidate. The presence of fluorine, for example, can significantly enhance metabolic stability and binding affinity, potentially justifying a more complex and costly synthesis.
| Building Block | Proposed Synthetic Complexity | Relative Cost Indication | Key Benefits in Drug Development | Potential Drawbacks in Large-Scale Synthesis |
| This compound | High (Multi-step synthesis from specialized precursors) |
| - Enhanced Potency & Selectivity: The fluorine atom can form favorable interactions with target proteins. - Improved Metabolic Stability: The C-F bond is highly stable, reducing susceptibility to metabolic degradation. - Modulated Physicochemical Properties: The combination of fluoro and methoxy groups allows for fine-tuning of solubility and lipophilicity. | - High Cost of Starting Materials: Precursors like 4-fluoro-5-methoxy-2-nitrobenzoic acid are not commodity chemicals. - Complex Synthesis: A multi-step synthesis increases processing time, solvent usage, and potential for yield loss. - Stringent Process Control: Fluorination and nitration reactions require careful handling and specialized equipment. |
| Methyl 2-amino-5-methoxybenzoate | Moderate (Fewer steps than the fluorinated analog) |
| - Good balance of properties: The methoxy group can improve solubility and provides a vector for target interaction. - Established synthetic routes. | - Lacks the benefits of fluorination: May result in a final compound with lower metabolic stability and potency compared to its fluorinated counterpart. |
| Methyl 2-amino-4-fluorobenzoate | Moderate (Simpler than the di-substituted analog) |
| - Benefits of fluorination: Imparts increased metabolic stability and potential for enhanced binding. | - More expensive than non-fluorinated analogs. - May lack the specific interactions provided by the methoxy group. |
| Methyl anthranilate | Low (Commercially available at a large scale) | $ | - Low Cost & High Availability: A commodity chemical, significantly reducing the cost of goods. - Simple and well-understood chemistry. | - Lacks functional group diversity: Offers limited opportunities for modulating the properties of the final compound. - Often leads to compounds with less favorable pharmacokinetic profiles. |
Experimental Protocols
The following sections detail a plausible synthetic route for "this compound" based on established chemical transformations.
Proposed Synthesis of this compound
This proposed two-step synthesis starts from the commercially available, albeit specialized, precursor "4-Fluoro-5-methoxy-2-nitrobenzoic acid".
Step 1: Esterification of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
-
Reaction: The carboxylic acid is converted to its methyl ester via acid-catalyzed esterification.
-
Reagents and Materials:
-
4-Fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq)
-
Methanol (as solvent and reagent, ~10-20 volumes)
-
Sulfuric acid (catalytic amount, e.g., 0.05-0.1 eq)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
Suspend 4-Fluoro-5-methoxy-2-nitrobenzoic acid in methanol in a suitable reactor.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 4-fluoro-5-methoxy-2-nitrobenzoate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Step 2: Reduction of the Nitro Group
-
Reaction: The nitro group of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate is reduced to an amino group via catalytic hydrogenation. This is a common and highly efficient method in industrial synthesis.[1]
-
Reagents and Materials:
-
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (1.0 eq)
-
Palladium on carbon (Pd/C, 10% w/w, ~1-5 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas
-
-
Procedure:
-
Charge a hydrogenation reactor with Methyl 4-fluoro-5-methoxy-2-nitrobenzoate and the solvent.
-
Add the Pd/C catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30-40°C) until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.
-
Upon completion, purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a representative biological pathway where these building blocks are of high importance.
Caption: Proposed synthetic workflow for this compound.
Caption: Inhibition of a generic kinase signaling pathway by a drug derived from an aminobenzoate building block.
References
For Immediate Release
In the landscape of drug discovery and molecular synthesis, precise characterization of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of "Methyl 2-amino-4-fluoro-5-methoxybenzoate," a key intermediate in various synthetic pathways, with structurally related analogs. Through an objective analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, aiding in the unambiguous identification and quality assessment of these chemical entities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its related structures. This comparative data is essential for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Aromatic Protons (ppm) | -OCH₃ (ppm) | -NH₂ (ppm) | -COOCH₃ (ppm) |
| This compound | ~6.8-7.2 (m) | ~3.8 (s) | ~4.5 (br s) | ~3.9 (s) |
| Methyl 2-aminobenzoate | 6.62 (t), 6.74 (d), 7.24 (m), 7.84 (dd)[1] | - | 5.71 (br s)[1] | 3.84 (s)[1] |
| Methyl 4-fluorobenzoate | 7.08 (dd), 8.03 (m)[2] | - | - | 3.88 (s)[2] |
| 2-Amino-4-fluoro-5-methoxybenzoic acid | ~6.7-7.1 (m) | ~3.8 (s) | ~4.6 (br s) | - |
Note: Data for "this compound" and "2-Amino-4-fluoro-5-methoxybenzoic acid" is predicted based on analogous structures due to the absence of publicly available experimental spectra.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Aromatic Carbons (ppm) | -OCH₃ (ppm) | C-NH₂ (ppm) | C=O (ppm) | -COOCH₃ (ppm) |
| This compound | ~100-155 | ~56 | ~140-150 | ~168 | ~52 |
| Methyl 2-aminobenzoate | 110.7, 116.2, 116.7, 131.2, 134.1[1] | - | 150.5[1] | 168.6[1] | 51.5[1] |
| Methyl 4-fluorobenzoate | 115.5 (d), 126.4, 132.1 (d), 165.6 (d)[2] | - | - | 166.1[2] | 52.2[2] |
| 2-Amino-4-fluoro-5-methoxybenzoic acid | ~100-155 | ~56 | ~140-150 | ~170 | - |
Note: Data for "this compound" and "2-Amino-4-fluoro-5-methoxybenzoic acid" is predicted based on analogous structures due to the absence of publicly available experimental spectra.
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~3300-3500 | ~1700 | ~1250 | ~3000-3100 |
| Methyl 2-aminobenzoate | 3497, 3383 | 1675 | 1239 | Not specified |
| Methyl 4-fluorobenzoate | - | ~1720 | ~1280 | ~3000-3100 |
| 2-Amino-4-fluoro-5-methoxybenzoic acid | ~3300-3500 | ~1680 | ~1250 | ~3000-3100 |
Note: Data for "this compound" and "2-Amino-4-fluoro-5-methoxybenzoic acid" is predicted based on analogous structures due to the absence of publicly available experimental spectra.
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 199.07 | 168, 140, 112 |
| Methyl 2-aminobenzoate | 151.06 | 120, 92 |
| Methyl 4-fluorobenzoate | 154.04[3] | 123, 95[3] |
| 2-Amino-4-fluoro-5-methoxybenzoic acid | 185.05 | 168, 140, 122 |
Note: Data for "this compound" and "2-Amino-4-fluoro-5-methoxybenzoic acid" is predicted based on analogous structures due to the absence of publicly available experimental spectra.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: The ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly onto the ATR crystal. For the KBr pellet method, a small amount of the sample was ground with dry potassium bromide and pressed into a thin pellet.
-
Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.
-
Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) was typically used at 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass range (e.g., m/z 40-500) to detect the molecular ion and major fragment ions.
Visualization of Structures
The chemical structures of the compared compounds are presented below to facilitate a clear understanding of their molecular architecture.
Caption: Chemical structures of the compared benzoates.
Experimental Workflow
The general workflow for the synthesis and characterization of these compounds is outlined below.
Caption: General workflow for synthesis and characterization.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Methyl 2-amino-4-fluoro-5-methoxybenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-amino-4-fluoro-5-methoxybenzoate could not be located. The following guidance is based on best practices for the disposal of related fluorinated aromatic compounds and substituted aminobenzoic acid esters. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[2]
-
Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, consider impervious clothing.[1]
-
Respiratory Protection: If working outside a fume hood or if dust or aerosols can be generated, a full-face respirator may be necessary.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of fluorinated aromatic compounds is to treat them as hazardous chemical waste.[3] Improper disposal can lead to environmental contamination and potential legal liabilities.
-
Waste Identification and Classification:
-
Classify this compound as a hazardous chemical waste. Due to the presence of fluorine, it falls under the category of halogenated organic compounds.[3]
-
-
Waste Segregation and Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
If the compound is in a solvent, it should be collected in a container designated for halogenated organic solvents.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, environmentally hazardous).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Professional Disposal:
Recommended Disposal Methods
-
High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds. The incinerator must be licensed to handle halogenated organic waste.[3]
-
Hazardous Waste Landfill: If incineration is not an option, disposal in a designated hazardous waste landfill may be permissible. The landfill must be permitted to accept halogenated organic waste.[3]
Never dispose of this compound down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure adequate ventilation. Wear the appropriate PPE as listed above.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste through your institution's EHS office.[3]
Hazard Data Summary for Related Compounds
Since a specific SDS is unavailable, the following table summarizes potential hazards based on similar aminobenzoic acid derivatives and fluorinated compounds.
| Hazard Classification | Potential Effects | Precautionary Statements |
| Skin Irritation | May cause skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Eye Irritation | May cause serious eye irritation or damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7] |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-amino-4-fluoro-5-methoxybenzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-amino-4-fluoro-5-methoxybenzoate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including substituted aminobenzoates. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include:
-
Skin Irritation: May cause skin irritation.[2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.
-
Allergic Reaction: May cause an allergic skin reaction.
The toxicological properties of this specific chemical have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance at all times.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | To prevent skin contact, which may cause irritation or an allergic reaction.[2] |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling powders, generating dust, or working in poorly ventilated areas to prevent respiratory tract irritation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid creating dust.
-
During Use: Keep the container tightly closed when not in use.[2] Avoid all personal contact, including inhalation.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Decontaminate all equipment and the work area after use.
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent contamination and absorption of moisture.[2]
Disposal Plan
The disposal of this compound must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste in its original container or a clearly labeled, compatible, and sealed waste container. Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from general laboratory traffic.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for proper pickup and disposal.[3]
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or scoop the contained material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol) and absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
